molecular formula C10H11Br B8005670 1-Allyl-4-bromo-2-methylbenzene

1-Allyl-4-bromo-2-methylbenzene

Cat. No.: B8005670
M. Wt: 211.10 g/mol
InChI Key: JCFGSGLWYCRUPG-UHFFFAOYSA-N
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Description

1-Allyl-4-bromo-2-methylbenzene is a useful research compound. Its molecular formula is C10H11Br and its molecular weight is 211.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Allyl-4-bromo-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-4-bromo-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFGSGLWYCRUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 1-Allyl-4-bromo-2-methylbenzene via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in modern organic chemistry. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Allyl-4-bromo-2-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing chemical shifts, spin-spin coupling, and the nuanced effects of aromatic substitution. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional correlation spectroscopy (COSY, HSQC), this guide establishes a self-validating framework for the unambiguous assignment of all proton and carbon resonances, showcasing a robust methodology for structural verification.

Introduction: The Molecule and the Method

1-Allyl-4-bromo-2-methylbenzene is a substituted aromatic hydrocarbon featuring a benzene ring with three distinct substituents: a weakly activating methyl group, a deactivating but ortho-para directing bromine atom, and an allyl group. The structural complexity, arising from the interplay of these functional groups, makes it an excellent candidate for a detailed NMR analysis.

NMR spectroscopy provides unparalleled insight into the covalent framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[1] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (J-coupling) cause signals to split, revealing connectivity information.[2] For a definitive structural proof, a multi-faceted approach is essential. This guide will leverage standard 1D NMR experiments alongside Distortionless Enhancement by Polarization Transfer (DEPT) and 2D correlation techniques to build a complete and validated structural picture.[3][4]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information based on four key features: the number of signals, their chemical shifts (δ), their integration (proton count), and their splitting patterns (multiplicity). For 1-Allyl-4-bromo-2-methylbenzene, we anticipate distinct signals for the aromatic, vinylic, allylic, and methyl protons.

Causality of Chemical Shifts and Multiplicity
  • Aromatic Region (δ 6.8–7.5 ppm): The three protons on the benzene ring are chemically non-equivalent. Their specific chemical shifts are a direct consequence of the electronic effects of the substituents. The methyl group is electron-donating, causing an upfield (shielding) effect, particularly at its ortho and para positions.[5] Conversely, the bromine atom is electron-withdrawing via induction, which deshields the nuclei, but its lone pairs can participate in resonance, complicating the net effect.[6] The result is a predictable, albeit complex, splitting pattern. H-3, being ortho to both the allyl and methyl groups, is expected at the highest field. H-5, situated between the bromine and allyl groups, and H-6, ortho to the bromine, will be further downfield.

  • Vinylic Region (δ 5.0–6.1 ppm): The allyl group's three vinylic protons will give rise to distinct signals. The internal methine proton (-CH=) is coupled to three other protons (two geminal, one vicinal), resulting in a complex multiplet, typically a doublet of doublets of triplets (ddt), located furthest downfield in this group.[7] The two terminal vinyl protons (=CH₂) are diastereotopic and will appear as two separate multiplets, one for the proton cis and one for the proton trans to the carbon chain.[8]

  • Allylic and Benzylic Regions (δ 2.0–3.5 ppm): The allylic protons (-CH₂-CH=) are adjacent to both the aromatic ring and the double bond, placing them in a deshielded environment.[9] This signal is expected to be a doublet due to coupling with the adjacent vinylic methine proton. The methyl group protons (-CH₃), being attached to the aromatic ring, will appear as a sharp singlet in the benzylic region.[10]

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR data for 1-Allyl-4-bromo-2-methylbenzene, assuming acquisition in a standard solvent like CDCl₃.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8 (Allyl CH)5.85 - 6.05ddtJ ≈ 17, 10, 6.51H
H-9a (Allyl CH₂)5.00 - 5.15ddtJ ≈ 17, 1.5, 1.51H
H-9b (Allyl CH₂)4.95 - 5.10ddtJ ≈ 10, 1.5, 1.51H
H-7 (Allyl CH₂)3.25 - 3.40dtJ ≈ 6.5, 1.52H
H-6 (Aromatic)7.25 - 7.35dJ ≈ 2.01H
H-5 (Aromatic)6.95 - 7.05ddJ ≈ 8.0, 2.01H
H-3 (Aromatic)6.85 - 6.95dJ ≈ 8.01H
H-10 (Methyl)2.25 - 2.35s-3H

Note: Chemical shifts are estimates and can vary based on solvent and concentration.[11]

Analysis of the ¹³C NMR and DEPT Spectra

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The broader chemical shift range (0-220 ppm) provides excellent resolution.[12] To enhance the analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are employed to determine the number of attached protons for each carbon.

Principles of Carbon Assignment and DEPT
  • DEPT-135: This is the most common DEPT experiment. It produces positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons (C) are invisible.[13][14][15]

  • DEPT-90: This experiment shows only methine (CH) carbons as positive signals.[16][17]

  • Substituent Effects: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The bromine atom exhibits a significant "heavy atom effect," which causes the ipso-carbon (C-4) to be more shielded (shifted upfield) than would be predicted based on electronegativity alone.[18] The quaternary carbons (C-1, C-2, C-4) will be visible in the broadband ¹³C spectrum but absent from the DEPT spectra.

Predicted ¹³C NMR and DEPT-135 Data Summary
Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalCarbon Type
C-2 (Ar-C)138 - 140AbsentQuaternary
C-8 (Allyl CH)136 - 138PositiveCH
C-1 (Ar-C)134 - 136AbsentQuaternary
C-6 (Ar-CH)131 - 133PositiveCH
C-5 (Ar-CH)129 - 131PositiveCH
C-3 (Ar-CH)126 - 128PositiveCH
C-4 (Ar-C)119 - 121AbsentQuaternary
C-9 (Allyl CH₂)115 - 117NegativeCH₂
C-7 (Allyl CH₂)38 - 40NegativeCH₂
C-10 (Methyl)18 - 20PositiveCH₃

Structural Verification with 2D NMR

While 1D spectra provide a strong foundation, 2D NMR experiments like COSY and HSQC are the gold standard for creating a self-validating, unambiguous structural proof by mapping out the molecular connectivity.[19]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two proton signals indicates that they are typically within 2-3 bonds of each other. For 1-Allyl-4-bromo-2-methylbenzene, COSY will definitively link the entire allyl spin system (H-7 through H-9) and show the connectivity between adjacent aromatic protons (H-5 to H-6, and H-5 to H-3).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal of the atom it is directly attached to. This allows for the confident assignment of every protonated carbon in the ¹³C spectrum based on the already-deduced ¹H assignments.

Caption: Molecular structure with atom numbering and key COSY/HSQC correlations.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a standard operating procedure for a typical high-field NMR spectrometer (e.g., 400 MHz).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 1-Allyl-4-bromo-2-methylbenzene.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high dissolving power for nonpolar compounds and its convenient boiling point for sample recovery.[20]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically automated.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of ~2-3 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.

    • DEPT-135 Spectrum: Acquire using a standard DEPT-135 pulse sequence. The number of scans will be comparable to the standard ¹³C experiment.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to ensure all peaks are in the positive absorptive mode (or correctly phased negative for CH₂ in DEPT-135).

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Analyze peak multiplicities and measure coupling constants.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_out Final Output A Weigh Compound (5-10 mg) B Dissolve in CDCl₃ (~0.7 mL) with TMS A->B C Transfer to NMR Tube B->C D Insert Sample, Lock, and Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C & DEPT-135 Spectra E->F G Acquire 2D Spectra (COSY, HSQC) F->G H Fourier Transform & Phasing G->H I Calibrate to TMS (0 ppm) H->I J Integrate & Analyze Multiplicities (¹H) I->J K Assign Signals using 1D & 2D Data J->K L Unambiguous Structural Elucidation K->L

Caption: A standardized workflow for NMR-based structural elucidation.

Conclusion

References

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from UVic Chemistry website. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from e-PG Pathshala. [Link]

  • Magritek. Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. Retrieved from Magritek. [Link]

  • Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Retrieved from Nanalysis. [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Retrieved from Chemistry Steps. [Link]

  • Starkey, L. S. ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from Cal Poly Pomona. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from Organic Chemistry Data. [Link]

  • ResearchGate. ¹H NMR spectrum of allyl group-modified PSI in d 6-DMSO. Retrieved from ResearchGate. [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from Oregon State University Chemistry. [Link]

  • Griesinger, C., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from BioChromato. [Link]

  • Wiest, O., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from Nanalysis. [Link]

  • S.A. Bonilla, et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • Wired Chemist. Common NMR Solvents. Retrieved from Wired Chemist. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • University of Cambridge. Chemical shifts. Retrieved from University of Cambridge, Department of Chemistry. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from Chemistry Stack Exchange. [Link]

Sources

Solubility profile of 1-Allyl-4-bromo-2-methylbenzene in polar and non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Characterization Framework for 1-Allyl-4-bromo-2-methylbenzene

Executive Summary

1-Allyl-4-bromo-2-methylbenzene is a critical halogenated aromatic intermediate, widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and the synthesis of complex pharmaceutical scaffolds.[1] Its structural motif—combining a lipophilic allyl chain, a reactive aryl bromide, and a steric methyl group—dictates a distinct solubility profile characterized by high lipophilicity and negligible aqueous solubility.[2]

This guide provides a comprehensive solubility analysis, transitioning from theoretical physicochemical predictions to empirical determination protocols. It is designed for process chemists and analytical scientists requiring precise solvation data for reaction optimization, purification (crystallization/extraction), and formulation.[1][2][3]

Part 1: Physicochemical Basis & Predicted Solubility[1][2][3]

Understanding the solubility of 1-Allyl-4-bromo-2-methylbenzene requires analyzing its molecular interaction potential.[1][3] The molecule lacks hydrogen bond donors and possesses only weak acceptors (the


-system and bromine atom), resulting in a profile dominated by dispersion forces and weak dipole-dipole interactions.[1]
Structural Determinants of Solvation
FeatureChemical EffectSolvation Impact
Aryl Bromide (C-Br) Induces a dipole moment; polarizable.[1][2][3]Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole interactions.[1][2][3]
Allyl Group (-CH₂CH=CH₂) Increases lipophilicity; adds conformational flexibility.[1][2][3]Promotes high solubility in non-polar hydrocarbons (Hexanes, Toluene).[1][2][3]
Methyl Group (-CH₃) Steric bulk; hydrophobic.[1][2][3]Reduces water solubility; disrupts crystal packing, potentially lowering melting point relative to non-methylated analogs.[1][2]
Benzene Ring

-

stacking potential.[1][2][3]
Facilitates solvation in aromatic solvents (Toluene, Benzene).[1][2][3]
Predicted Solubility Profile (Semi-Quantitative)

Estimates based on LogP ~3.8–4.2 (derived from structural analogs like 4-bromo-1-methylbenzene and allylbenzene).[1][2][3]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Non-Polar Hexane, Heptane, TolueneHigh (>100 mg/mL) Van der Waals dispersion forces; "Like dissolves like."[1][3]
Polar Aprotic DCM, THF, Ethyl AcetateHigh (>100 mg/mL) Dipole-dipole interactions; excellent for extraction.[1][2][3]
Polar Aprotic (High BP) DMSO, DMF, DMAcModerate-High Strong dipole interactions stabilize the aryl halide bond.[1][2]
Polar Protic Ethanol, Methanol, IPAModerate Soluble, but temperature-dependent.[1][2] Solubility decreases as water content increases.[1][3]
Aqueous Water, Buffer (pH 1-10)Negligible (<0.1 mg/mL) Hydrophobic effect dominates; thermodynamically unfavorable cavity formation in water.[1][2][3]

Part 2: Experimental Determination Protocols

To validate the theoretical profile, the OECD Guideline 105 (Shake Flask Method) is the standard for lipophilic compounds with solubility >10 mg/L. For lower solubility ranges (likely for this compound in water), the Column Elution Method or high-sensitivity HPLC is required.[1][2]

Protocol A: Saturation Shake-Flask Method (Organic Solvents)

Objective: Determine saturation solubility in process solvents (e.g., Ethanol, Toluene).

  • Preparation: Weigh ~500 mg of 1-Allyl-4-bromo-2-methylbenzene into a glass vial.

  • Solvent Addition: Add 2.0 mL of the target solvent.[1][2][3]

  • Equilibration:

    • Seal tightly and agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker.

    • Check: If solid dissolves completely, add more solute until a persistent solid phase remains.[1][2]

  • Separation:

    • Centrifuge at 4000 rpm for 10 minutes (temperature controlled).

    • Filter supernatant through a 0.45 µm PTFE filter (compatible with organic solvents).[1][2][3]

  • Quantification: Dilute filtrate (1:100) and analyze via HPLC-UV (254 nm).

Protocol B: High-Sensitivity Aqueous Solubility (HPLC-UV)

Objective: Quantify trace solubility in water/buffers.

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 220 nm (Allyl absorption) and 254 nm (Aromatic).[1][2][3]

Part 3: Visualization of Solvation Workflows

Workflow: Solubility Screening Decision Tree

This diagram outlines the decision logic for selecting the appropriate solubility method based on visual inspection, ensuring efficient use of analytical resources.

SolubilityWorkflow Start Start: Solubility Assessment VisualTest Preliminary Visual Test (Add 10mg to 1mL solvent) Start->VisualTest Dissolved Completely Dissolved? VisualTest->Dissolved HighSol High Solubility (>10 mg/mL) Proceed to Shake Flask Method Dissolved->HighSol Yes LowSol Low Solubility (<10 mg/mL) Proceed to Column Elution/LC-MS Dissolved->LowSol No (Cloudy/Precipitate) ShakeFlask Shake Flask Protocol (24-48h Equilibration) HighSol->ShakeFlask Analysis Filtration & HPLC Analysis LowSol->Analysis High Sensitivity Req. ShakeFlask->Analysis

Figure 1: Decision matrix for selecting the appropriate solubility determination method based on preliminary visual saturation.

Solvation Mechanism: Molecular Interactions

This diagram illustrates the competing forces determining the compound's solubility in polar vs. non-polar media.[1][2][3]

SolvationMech Compound 1-Allyl-4-bromo-2-methylbenzene Hydrophobic Hydrophobic Effect (Repulsion) Compound->Hydrophobic VDW Van der Waals (Dispersion) Compound->VDW Dipole Dipole-Dipole (C-Br Interaction) Compound->Dipole Water Water (Polar Protic) Hexane Hexane (Non-Polar) DMSO DMSO (Polar Aprotic) Hydrophobic->Water Insoluble VDW->Hexane Highly Soluble Dipole->DMSO Soluble

Figure 2: Mechanistic interaction map showing why the compound favors non-polar and polar aprotic solvents over aqueous media.[1][2][3]

Part 4: Application Context & Handling

Reaction Solvent Selection

For synthetic applications such as Suzuki-Miyaura coupling :

  • Recommended System: Toluene/Water (biphasic) or DMF (monophasic).[1][2][3]

  • Rationale: The compound dissolves readily in Toluene.[1][2][3] In biphasic systems, it remains in the organic layer, protecting the bromide from hydrolysis while allowing the catalyst (often Pd) to interface at the boundary.[1][2]

Purification Strategy
  • Extraction: Use Ethyl Acetate or DCM to extract the compound from aqueous reaction quenches.[1][2][3]

  • Crystallization: If the compound is solid at room temperature, recrystallization from Hot Ethanol or a Hexane/EtOAc gradient is effective due to the steep temperature-solubility curve in alcohols.[1][2][3]

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2][3] OECD Publishing, Paris.[2] Link[1][2][3]

  • PubChem Database. 1-Bromo-4-(2-methylpropyl)benzene (Analogous Structure Data). National Center for Biotechnology Information.[1][3] Link

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (LogP and Solubility Data).Link[1][2][3]

  • Organic Synthesis. Synthesis of Allylbenzene Derivatives (Solvent selection for allylation). Org.[1][3][4][5] Synth. Coll. Vol. 1. Link[1][2][3]

Sources

Structural Elucidation of 1-Allyl-4-bromo-2-methylbenzene Scaffolds: From Synthesis to Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the structural characterization of 1-Allyl-4-bromo-2-methylbenzene and its solid-state derivatives. As a halogenated allylbenzene, this scaffold is a critical intermediate in palladium-catalyzed cross-coupling (Heck/Suzuki) and olefin metathesis. However, its low melting point (typically an oil at ambient conditions) presents a specific challenge for X-ray diffraction (XRD) analysis. This document outlines the protocols for in situ cryo-crystallography of the neat liquid and strategic derivatization to generate crystalline solids, providing researchers with a roadmap to secure high-quality structural data.

Chemical Context & Synthetic Utility[1][2][3][4][5][6][7]

The 1-Allyl-4-bromo-2-methylbenzene scaffold combines three distinct reactive sites:

  • Aryl Bromide: A handle for cross-coupling (e.g., formation of biaryls).

  • Allyl Group: A site for olefin metathesis, epoxidation, or hydroboration.

  • Ortho-Methyl Group: Provides steric bulk that influences regioselectivity and crystal packing.

Understanding the spatial arrangement of these groups—specifically the torsion angle of the allyl arm relative to the benzene ring—is vital for predicting steric hindrance in catalytic cycles.

Synthetic Pathway (Graphviz Workflow)

The following diagram outlines the synthesis of the core scaffold and its conversion into crystallizable derivatives.

SynthesisWorkflow Start 4-Bromo-2-methylaniline Sandmeyer Sandmeyer Reaction (Diazotization) Start->Sandmeyer NaNO2, HBr Core 1-Allyl-4-bromo-2-methylbenzene (Target Oil) Sandmeyer->Core Allyl bromide, CuBr Cryo In Situ Cryo-Crystallography (< 180 K) Core->Cryo Direct Cooling Deriv Derivatization (for solid crystals) Core->Deriv Functionalization Epoxide Epoxide Derivative (Solid) Deriv->Epoxide mCPBA Diol Vicinal Diol (Solid) Deriv->Diol OsO4, NMO

Caption: Synthetic workflow from aniline precursors to the target allylbenzene oil and subsequent pathways for crystallographic analysis.

The Crystallization Challenge: Handling Oils

1-Allyl-4-bromo-2-methylbenzene is typically a liquid at room temperature. Standard solvent evaporation methods will fail. Two primary strategies are employed to obtain structural data.[1][2][3][4][5][6]

Strategy A: In Situ Cryo-Crystallography (The Gold Standard)

This method crystallizes the liquid directly inside the diffractometer using a focused cryostream.

Protocol:

  • Mounting: Draw 0.5 µL of the neat liquid into a 0.3 mm Lindemann glass capillary. Flame-seal both ends to prevent sublimation.

  • Centering: Mount the capillary on the goniometer head.

  • Flash Cooling: Rapidly cool the sample to 100 K using a nitrogen cryostream. This usually results in an amorphous glass or polycrystalline powder.

  • Annealing (Zone Melting):

    • Raise the temperature slowly (e.g., 5 K/min) until the sample melts.

    • Locate the melting point (

      
      ).
      
    • Cycle the temperature between

      
       K and 
      
      
      
      to select a single grain.
    • Once a single crystal domain grows, cool slowly back to 100 K for data collection.

Strategy B: Crystalline Derivatization

If cryo-crystallography is unavailable, the molecule must be chemically modified to increase molecular weight and polarity, inducing solidity.

  • Epoxidation: Reaction with m-CPBA yields the epoxide derivative. The introduction of the oxygen atom increases dipole-dipole interactions, often raising the melting point.

  • Dihydroxylation: Reaction with OsO

    
     yields a vicinal diol. The resulting hydrogen bonding networks (O-H...O) almost guarantee a solid state suitable for standard XRD.
    

X-Ray Diffraction Data Acquisition

For brominated aromatics, absorption correction is critical due to the heavy bromine atom.

Recommended Instrument Parameters
ParameterSettingRationale
Radiation Source Mo-K

(

Å)
Preferred over Cu-K

to minimize absorption by Bromine (

mm

).
Temperature 100 KReduces thermal motion (ellipsoids) of the flexible allyl tail.
Detector Distance 50 - 60 mmBalances resolution with intensity.
Scan Strategy

scans (0.5° width)
Ensures complete coverage of reciprocal space.
Completeness > 99% to 0.8 ÅEssential for accurate bond length determination.

Structural Analysis & Intermolecular Forces

When analyzing the solved structure, specific attention must be paid to Halogen Bonding and Steric Torsion .

Halogen Bonding (C-Br... or C-Br...Br)

Bromine is highly polarizable and often exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Type I Interaction:

    
     (Geometry based on close packing/Van der Waals).
    
  • Type II Interaction:

    
     (Electrophilic-Nucleophilic attraction).
    
  • Expectation: In 1-Allyl-4-bromo-2-methylbenzene, look for Type II interactions where the Br atom of one molecule points toward the

    
    -system or the bromine lone pair of a neighbor.
    
The Allyl Torsion

The allyl group (


) is flexible.
  • C(ar)-C(

    
    )-C(
    
    
    
    )-C(
    
    
    ) Torsion:
    Typically sits near
    
    
    (orthogonal) or
    
    
    (coplanar) depending on packing forces.
  • Impact: If the ortho-methyl group exerts significant steric pressure, the allyl group will likely rotate out of the benzene plane to minimize

    
     strain.
    
Reference Crystallographic Parameters (Analogous Structures)

Derived from high-quality structures of similar brominated toluene derivatives (e.g., 1-bromo-4-methyl-2-nitrobenzene).

Bond/AngleExpected Value (Å / °)Significance
C(ar) - Br

Å
Typical resonance-shortened bond.
C(ar) - C(methyl)

Å
Standard

bond.
C(ar) - C(allyl)

Å
Anchor point for the allyl tail.
Br...Br Distance

Å
If < 3.70 Å (sum of VdW radii), indicates halogen bonding.
Packing Motif Herringbone or LayeredDriven by

stacking and Br...

interactions.

Experimental Protocol: Synthesis of Crystalline Derivative

If the oil cannot be crystallized directly, use this standard protocol to generate the solid vicinal diol derivative.

Objective: Synthesize 3-(4-bromo-2-methylphenyl)propane-1,2-diol.

  • Dissolution: Dissolve 1-Allyl-4-bromo-2-methylbenzene (1.0 mmol) in acetone/water (4:1, 5 mL).

  • Catalyst Addition: Add N-Methylmorpholine N-oxide (NMO, 1.1 equiv) and a catalytic crystal of Osmium Tetroxide (OsO

    
    , 1 mol%). Caution: OsO
    
    
    
    is highly toxic.
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (formation of a polar spot).

  • Quench: Add saturated Na

    
    SO
    
    
    
    solution to quench the osmate ester.
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry over MgSO

    
    .
    
  • Crystallization: The crude product is often a solid.[7] Recrystallize from minimal hot ethanol or a hexane/ethyl acetate diffusion chamber.

  • XRD Selection: Select a block-like crystal for X-ray analysis.

References

  • Synthesis of Allylbenzene Derivatives: Shahsavari, F., et al. (2017).[8] "Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization of Toluene Derivatives." Synlett, 28, 1646-1648.[8]

  • Crystal Structure of Analogous Nitro-Derivative: Li, P., et al. (2011). "1-Bromo-4-methyl-2-nitrobenzene." Acta Crystallographica Section E, E67, o2641.[3][9]

  • Halogen Bonding in Brominated Aromatics: Wang, Y., & Dai, S. (2015). "Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene." Acta Crystallographica Section E, 71(12), 1491–1493.

  • In Situ Cryo-Crystallography Techniques: "Methods for Crystal Production of natural compounds." International Journal of Chemical and Biochemical Sciences.

Sources

Electronic properties and reactivity of the allyl group in 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Allyl-4-bromo-2-methylbenzene (CAS: Analogous to 4-bromo-1-allyl-2-methylbenzene) represents a bifunctional aromatic scaffold critical in the synthesis of agrochemicals, pharmaceutical intermediates, and advanced polymer precursors. Its utility stems from the orthogonality of its two primary reactive vectors: the electron-rich allyl moiety (susceptible to electrophilic addition, radical substitution, and isomerization) and the aryl bromide (a handle for transition-metal-catalyzed cross-coupling).

This guide provides a comprehensive analysis of the molecule’s electronic landscape, steric constraints imposed by the ortho-methyl group, and validated protocols for chemoselective functionalization.

Part 1: Structural & Electronic Landscape

Electronic Distribution and Hammett Analysis

The molecule features a trisubstituted benzene ring where the electronic environment is dictated by the interplay of inductive (


) and resonance (

) effects.
  • Allyl Group (C1): Acts as a weak electron-donating group (EDG) via hyperconjugation (

    
    ) and inductive effects (
    
    
    
    ). Crucially, the methylene spacer (
    
    
    ) insulates the alkene
    
    
    -system from the aromatic ring, preventing direct conjugation in the ground state.
  • Methyl Group (C2): An ortho-positioned EDG (

    
    ). Its primary role in this specific isomer is steric modulation . It restricts the rotational freedom of the adjacent allyl group, increasing the energy barrier for conformational changes and shielding the C1 position from nucleophilic attack.
    
  • Bromo Group (C4): A deactivating group (

    
    ). While it withdraws electron density inductively, it directs electrophilic aromatic substitution (EAS) to the ortho positions (relative to itself). However, in this scaffold, the C3 and C5 positions are the primary sites for EAS, governed by the cooperative directing effects of the methyl and allyl groups.
    
Steric Influence of the Ortho-Methyl Group

The C2-methyl group exerts a "picket fence" effect. In catalytic cycles (e.g., olefin metathesis), this steric bulk prevents catalyst aggregation near the allyl handle, often resulting in higher turnover numbers (TON) compared to unhindered analogs, provided the catalyst is not overly bulky itself.

Graphviz Visualization: Electronic Effects Map

ElectronicMap Core Benzene Core Allyl Allyl Group (C1) (+I, Hyperconjugation) Insulated Pi-System Core->Allyl Substituted at C1 Methyl Methyl Group (C2) (+I, Steric Bulk) Blocks C1/C3 access Core->Methyl Substituted at C2 Bromo Bromo Group (C4) (-I, +M) Cross-Coupling Handle Core->Bromo Substituted at C4 EAS EAS Susceptibility (Positions C3, C5) Allyl->EAS Directs Ortho/Para Olefin_Rxn Electrophilic Addition (Terminal Alkene) Allyl->Olefin_Rxn Primary Vector Methyl->Allyl Steric Clash Methyl->EAS Directs Ortho/Para Pd_Cycle Pd(0) Oxidative Addition (C-Br Bond) Bromo->Pd_Cycle Orthogonal Vector

Figure 1: Electronic and steric interaction map detailing the functional vectors of 1-Allyl-4-bromo-2-methylbenzene.

Part 2: Reactivity Profile & Chemoselectivity

The central challenge in utilizing 1-Allyl-4-bromo-2-methylbenzene is preserving one functional group while reacting the other.

Vector A: The Allyl Group (Alkene Reactivity)

The terminal double bond is electron-rich and unhindered at the distal end.

  • Epoxidation: Reaction with m-CPBA yields the epoxide. The ortho-methyl group does not significantly hinder the approach of the oxidant to the terminal carbon.

  • Isomerization: Under thermodynamic control (Ru or Ir catalysts), the allyl group isomerizes to the propenyl group (conjugated with the ring).

    • Note: The ortho-methyl group destabilizes the planar conformation required for full conjugation in the propenyl isomer, making this transformation slower than in non-methylated analogs.

  • Olefin Metathesis: Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using Grubbs II catalysts is highly effective. The C-Br bond remains inert under standard metathesis conditions.

Vector B: The Aryl Bromide (Cross-Coupling)

The C-Br bond allows for Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

  • Chemoselectivity Warning: Palladium catalysts can migrate along the alkyl chain ("chain walking") leading to isomerization of the allyl group to a propenyl group during the coupling reaction.

  • Solution: Use "phosphine-free" conditions or specialized ligands (e.g., Buchwald biaryl phosphines) at lower temperatures to prevent

    
    -hydride elimination/re-insertion sequences.
    
Reactivity Decision Tree

ReactivityTree Start 1-Allyl-4-bromo-2-methylbenzene Allyl_Path Target: Allyl Group Start->Allyl_Path Br_Path Target: Aryl Bromide Start->Br_Path Epox Epoxidation (mCPBA, 0°C) Product: Epoxide Allyl_Path->Epox Metathesis Metathesis (Grubbs II) Product: RCM/CM Allyl_Path->Metathesis Isom Isomerization (Ru-H) Product: Propenyl Allyl_Path->Isom Suzuki Suzuki Coupling (Pd(dppf), Ar-B(OH)2) Product: Biaryl Br_Path->Suzuki Amination Buchwald-Hartwig (Pd2(dba)3, Amine) Product: Aniline Br_Path->Amination

Figure 2: Chemoselective pathways for functionalizing the allyl vs. bromo vectors.

Part 3: Experimental Protocols

Protocol 1: Chemoselective Epoxidation of the Allyl Group

Objective: Convert the alkene to an epoxide without affecting the aryl bromide.

Reagents:

  • Substrate: 1-Allyl-4-bromo-2-methylbenzene (1.0 eq)

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 77% max purity)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Sat.

    
     / Sat. 
    
    
    

Procedure:

  • Dissolution: Dissolve 1.0 g of substrate in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add mCPBA portion-wise over 15 minutes. Reasoning: Exothermic control prevents over-oxidation or side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide is more polar than the starting material.

  • Workup: Pour the mixture into a separatory funnel containing 20 mL of sat.

    
     (to reduce excess peroxide) and 20 mL of sat. 
    
    
    
    (to neutralize acid). Shake vigorously until gas evolution ceases.
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling (Preserving the Allyl Group)

Objective: Couple an aryl boronic acid to the C4 position without isomerizing the allyl group.

Reagents:

  • Substrate: 1-Allyl-4-bromo-2-methylbenzene (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing (Critical): Sparge the solvent mixture with Argon for 30 minutes. Reasoning: Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: In a Schlenk tube, combine substrate, boronic acid, base, and catalyst. Add the degassed solvent.

  • Reaction: Heat to 80°C for 4-6 hours. Note: Do not exceed 90°C to minimize allyl isomerization.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

  • Analysis: Check NMR. The allyl signals (

    
     5.9 multiplet, 
    
    
    
    5.1 doublet) should remain distinct. If isomerization occurred, new signals for the propenyl methyl (
    
    
    1.8 doublet) would appear.

Part 4: Data Summary & Physical Properties

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold
Molecular Weight 211.10 g/mol Calculation basis
Predicted LogP ~4.2Highly lipophilic; requires organic solvents

NMR (Allyl)

3.35 (d, 2H), 5.95 (m, 1H), 5.05 (m, 2H)
Diagnostic signals for purity check
Reactivity (Allyl) High (Electrophilic Addition)Primary target for functionalization
Reactivity (Aryl-Br) Moderate (Pd-coupling)Requires activation (heat/catalyst)
Stability Air stable; Light sensitive (slow radical bromination)Store in amber vials

References

  • Mechanistic Insight on Allylic Reactivity: Kharasch, M. S., et al.[1] "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds." Journal of Organic Chemistry. (General reference for allylic radical mechanisms).

  • Palladium-Catalyzed Coupling Selectivity: Mino, T., et al. "Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands." Synlett, 2008.[2]

  • Claisen Rearrangement (Synthetic Origin): Rhoads, S. J., & Raulins, N. R. "The Claisen and Cope Rearrangements."[3] Organic Reactions.[2][4][5][6][7][8][9][10][11][12]

  • Electronic Properties (DFT Studies): Study of The Electronic Properties For Cyanobenzene Molecules (Analogous Hammett Systems).

  • General Reactivity of Allyl-Aryl Systems: Master Organic Chemistry: Allylic Bromination and Reactivity.

Sources

Predicting metabolic pathways of 1-Allyl-4-bromo-2-methylbenzene in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Allyl-4-bromo-2-methylbenzene is a halogenated alkenylbenzene structurally analogous to known dietary carcinogens such as estragole and safrole. Its metabolic fate is governed by the competition between the bioactivation of the allyl side chain and the detoxification of the aromatic core. This guide provides a mechanistic prediction of its metabolic pathways, focusing on the "metabolic switch" that determines genotoxicity: the balance between 1'-hydroxylation and subsequent sulfation versus stable detoxification routes.

Part 1: Structural Analysis & In Silico Prediction

The Pharmacophore

The molecule consists of three distinct metabolic domains:

  • The Allyl "Warhead" (C1): The primary site of metabolism. The terminal double bond and the benzylic carbon (1'-position) are highly susceptible to Cytochrome P450 (CYP) oxidation.

  • The Halogenated Core (C4-Br): The bromine atom at the para position (relative to the allyl group) blocks the primary site of aromatic hydroxylation (a common clearance route for simple benzenes). It increases lipophilicity (LogP), likely enhancing tissue retention and affinity for CYP active sites compared to non-halogenated analogs.

  • The Methyl Handle (C2): An ortho-methyl group provides an alternative site for benzylic oxidation, potentially diverting flux away from the toxic allyl pathway.

Analog-Based Prediction

Based on Quantitative Structure-Activity Relationship (QSAR) data from estragole (1-allyl-4-methoxybenzene) and safrole, we can predict that CYP-mediated 1'-hydroxylation will be the rate-limiting step for bioactivation, while epoxidation and C2-methyl oxidation will serve as competing pathways.

Part 2: Predicted Phase I & II Pathways

Pathway A: 1'-Hydroxylation (The Bioactivation Route)

This is the critical pathway for toxicity.

  • Mechanism: CYP enzymes (specifically isoforms CYP1A2 and CYP2A6 in humans) abstract a hydrogen atom from the benzylic C1' position, followed by oxygen rebound.

  • Product: 1'-(1-hydroxyallyl)-4-bromo-2-methylbenzene.

  • Consequence: This metabolite is a proximate carcinogen.[1][2] It retains the double bond, allowing for further activation in Phase II.

Pathway B: 2',3'-Epoxidation
  • Mechanism: CYP oxidation of the terminal double bond.

  • Product: 1-(2',3'-epoxypropyl)-4-bromo-2-methylbenzene.

  • Fate: Rapidly hydrolyzed by Epoxide Hydrolase (mEH) to the corresponding dihydrodiol, which is generally excreted. This is considered a detoxification pathway, although the epoxide itself has weak alkylating potential.

Pathway C: C2-Benzylic Oxidation
  • Mechanism: Oxidation of the C2-methyl group.

  • Product: 2-Hydroxymethyl-4-bromo-1-allylbenzene

    
    Aldehyde
    
    
    
    Carboxylic Acid.
  • Significance: This pathway competes with Pathway A. The resulting carboxylic acid is highly polar and rapidly excreted, serving as a safe clearance route.

Phase II: The "Switch" to Genotoxicity

The fate of the 1'-hydroxy metabolite (from Pathway A) determines toxicity.

  • Glucuronidation (Detox): UDP-glucuronosyltransferases (UGTs) conjugate the hydroxyl group. The glucuronide is bulky, charged, and excreted in bile/urine.

  • Sulfation (Tox): Sulfotransferases (SULT1A1 ) transfer a sulfate group to the 1'-hydroxyl.

    • The Trap: The resulting sulfate ester is unstable. The sulfate is an excellent leaving group.

    • The Reactive Species: Spontaneous loss of sulfate generates a resonance-stabilized carbocation . This electrophile attacks the

      
      -position of guanine or 
      
      
      
      -position of adenine in DNA, causing mutations.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic tree, highlighting the divergence between safe clearance and DNA adduct formation.

MetabolicPathways Parent 1-Allyl-4-bromo- 2-methylbenzene Epoxide 2',3'-Epoxide (Detoxification) Parent->Epoxide CYP P450 (Epoxidation) Hydroxymethyl 2-Hydroxymethyl Metabolite Parent->Hydroxymethyl CYP P450 (Benzylic Ox) ProxCarcinogen 1'-Hydroxy Metabolite (Proximate Carcinogen) Parent->ProxCarcinogen CYP1A2/2A6 (1'-Hydroxylation) Diol Dihydrodiol Epoxide->Diol Epoxide Hydrolase Acid Benzoic Acid Derivative Hydroxymethyl->Acid ADH/ALDH Glucuronide 1'-O-Glucuronide (Excretion) ProxCarcinogen->Glucuronide UGT (Detox) Sulfate 1'-O-Sulfate (Unstable) ProxCarcinogen->Sulfate SULT1A1 (Bioactivation) Carbocation Carbocation Intermediate Sulfate->Carbocation Spontaneous Cleavage DNA_Adduct DNA Adduct (Genotoxicity) Carbocation->DNA_Adduct Covalent Binding

Caption: Figure 1.[3] Predicted metabolic map of 1-Allyl-4-bromo-2-methylbenzene. The critical bioactivation pathway (red) involves 1'-hydroxylation followed by sulfation, leading to DNA alkylation. Green pathways represent detoxification.

Part 4: Experimental Validation Protocols

To validate these predictions, a rigorous in vitro approach using liver microsomes and cytosolic fractions is required.

Protocol: Microsomal Stability & Metabolite Profiling

Objective: Identify Phase I metabolites and determine intrinsic clearance (


).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compound: 1-Allyl-4-bromo-2-methylbenzene (10 mM stock in DMSO).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Warfarin).

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately transfer to 150 µL ice-cold Quench Solution. Vortex.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Collect supernatant.

  • Analysis: Inject onto LC-HRMS (High-Resolution Mass Spec).

Data Analysis (Self-Validating Step):

  • Mass Balance Check: Monitor the disappearance of the parent peak.

  • Metabolite ID: Look for mass shifts:

    • +16 Da (Hydroxylation/Epoxidation).

    • +32 Da (Dihydrodiol formation).

    • +14 Da (Oxidation to acid - 2H + O).

Protocol: SULT-Mediated Bioactivation Assay

Objective: Confirm the formation of the reactive sulfate conjugate. Since the sulfate is unstable, we use a "trapping" agent (2'-deoxyguanosine, dG) to detect the adduct.

Workflow:

  • Incubation: Incubate the synthesized 1'-hydroxy metabolite (or Parent + Microsomes) with Human Cytosolic Fraction (source of SULTs).

  • Cofactor: Add PAPS (3'-phosphoadenosine-5'-phosphosulfate), the sulfate donor.[4]

  • Trap: Add excess 2'-deoxyguanosine (dG) (1 mM).

  • Detection: Analyze for the specific dG-adduct mass via LC-MS/MS.

  • Control: Run parallel incubation with the SULT inhibitor Pentachlorophenol (PCP) . A reduction in adduct formation confirms the SULT mechanism.

Part 5: Analytical Visualization (Workflow)

ExperimentalWorkflow Step1 Incubation (HLM + NADPH + Substrate) Step2 Quench (Ice-cold ACN + IS) Step1->Step2 Step3 Centrifugation (4000g, 20 min) Step2->Step3 Step4 LC-HRMS Analysis (Q-TOF or Orbitrap) Step3->Step4 Decision Metabolite ID Step4->Decision Result1 M+16 Da (1'-OH / Epoxide) Decision->Result1 Phase I Result2 M+176 Da (Glucuronide) Decision->Result2 Phase II (UGT) Result3 dG-Adduct (Bioactivation) Decision->Result3 Phase II (SULT+Trap)

Caption: Figure 2. Analytical workflow for validating metabolic predictions using LC-HRMS.

References

  • Rietjens, I. M., et al. (2005). The pro-carcinogenic 1′-hydroxylation of estragole and 1′-hydroxyestragole by human cytochrome P450 enzymes.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

  • Glatt, H. (2000).[5] Sulfotransferases in the bioactivation of xenobiotics.[5] Chemico-Biological Interactions. Link

  • Punt, A., et al. (2008). Human cytochrome P450 enzyme specificity for the bioactivation of estragole and related alkenylbenzenes. Chemical Research in Toxicology. Link

  • Lau, S. S., & Monks, T. J. (1988). The contribution of bromobenzene to our current understanding of chemically induced toxicities. Life Sciences. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-Allyl-4-bromo-2-methylbenzene via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Allyl-4-bromo-2-methylbenzene, a valuable substituted aromatic hydrocarbon for further functionalization in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile C-C bond-forming strategy.[1][2] The protocol is designed for research scientists and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for product characterization. The Suzuki-Miyaura reaction was selected for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents, which are significant advantages over other methods.[3]

Introduction

Substituted allylbenzenes are important structural motifs in organic synthesis, serving as precursors for a wide range of more complex molecules. The title compound, 1-Allyl-4-bromo-2-methylbenzene, incorporates an allyl group for subsequent transformations (e.g., oxidation, metathesis) and a bromine atom, which provides a handle for further cross-coupling reactions or organometallic transformations. This dual functionality makes it a versatile building block.

The synthesis of C(sp²)-C(sp³) bonds, such as the one between the aromatic ring and the allyl group, is a cornerstone of modern organic chemistry. Among the various methods available, palladium-catalyzed cross-coupling reactions have become preeminent. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly powerful.[4] The catalytic cycle for this reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3] This protocol employs 1,4-dibromo-2-methylbenzene and allylboronic acid pinacol ester as the coupling partners, leveraging the high efficiency and reliability of this Nobel Prize-winning chemistry.[1]

Reaction Scheme:

Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Supplier (Example)Notes
1,4-Dibromo-2-methylbenzeneC₇H₆Br₂249.93615-58-7Sigma-AldrichStarting aryl halide.
Allylboronic acid pinacol esterC₉H₁₇BO₂168.0472824-04-5Combi-BlocksStable and effective allyl source.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.7372287-26-4Strem ChemicalsAir-stable Pd(II) precatalyst.[3]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Fisher ScientificAnhydrous, powdered. Base required for transmetalation.[5]
1,4-DioxaneC₄H₈O₂88.11123-91-1Acros OrganicsAnhydrous, <50 ppm water.
Deionized WaterH₂O18.027732-18-5-Degassed.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7VWR ChemicalsAnhydrous, for extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---For aqueous work-up.
Saturated Sodium Chloride Solution (Brine)NaCl(aq)---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9J.T. BakerDrying agent.
Silica Gel (for column chromatography)SiO₂60.087631-86-9Sorbent Technologies230-400 mesh.
HexanesC₆H₁₄ (mixture)~86.18110-54-3EMD MilliporeHPLC grade, for chromatography.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Macron Fine ChemicalsHPLC grade, for chromatography.
Argon (Ar) or Nitrogen (N₂)Ar or N₂-7440-37-1AirgasHigh purity, for inert atmosphere.
Equipment
Schlenk flask or 3-neck round-bottom flaskFor reaction under inert atmosphere.
Magnetic stirrer and stir bar
Reflux condenser
Inert gas manifold (Schlenk line)
Syringes and needlesFor transfer of anhydrous solvents.
Rotary evaporatorFor solvent removal.
Thin-Layer Chromatography (TLC) platesSilica gel coated, with UV indicator.

Experimental Workflow Visualization

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Flame-dry Schlenk flask under vacuum Inert Backfill with Argon/Nitrogen Setup->Inert Reagents Add solid reagents: 1,4-Dibromo-2-methylbenzene Pd(dppf)Cl₂ K₂CO₃ Inert->Reagents Solvent Add degassed Dioxane & Water Reagents->Solvent Boronate Add Allylboronic acid pinacol ester via syringe Solvent->Boronate Heat Heat to reflux (e.g., 90-100 °C) Monitor by TLC Boronate->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter through Celite, rinse with Et₂O Cool->Filter Extract Transfer to Separatory Funnel Extract with Diethyl Ether Filter->Extract Wash Wash organic layer sequentially with: 1. Sat. NaHCO₃ 2. Brine Extract->Wash Dry Dry organic layer over MgSO₄ Wash->Dry Concentrate Filter and concentrate in vacuo Dry->Concentrate Purify Purify crude oil by Flash Column Chromatography Concentrate->Purify Characterize Characterize pure product: ¹H NMR, ¹³C NMR, MS Purify->Characterize

Sources

Application Notes and Protocols: 1-Allyl-4-bromo-2-methylbenzene as a Versatile Synthon in Modern Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is a critical determinant of synthetic efficiency and the accessible chemical space for novel molecular entities.[1][2] 1-Allyl-4-bromo-2-methylbenzene emerges as a uniquely versatile synthon, offering a rich platform for molecular diversification. Its structure is strategically adorned with three distinct functional handles: a reactive aryl bromide, a versatile allyl group, and a methyl substituent that sterically and electronically influences the reactivity of the aromatic core. The aryl bromide serves as a classical handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity.[3][4] Concurrently, the allyl group provides a locus for a diverse array of transformations, including but not limited to, isomerization, oxidation, and participation in intramolecular cyclization schemes.[1][5] This guide provides an in-depth exploration of the utility of 1-Allyl-4-bromo-2-methylbenzene, complete with detailed protocols for its key transformations and insights into its application for the synthesis of complex, biologically relevant scaffolds.

Physicochemical and Safety Data

While a specific CAS number for 1-Allyl-4-bromo-2-methylbenzene is not cataloged, its properties can be reliably estimated from structurally related compounds. The data presented below is a composite based on such analogs and theoretical calculations.

PropertyEstimated ValueComments
Molecular Formula C₁₀H₁₁BrBased on its structure.
Molecular Weight 211.10 g/mol Calculated from the molecular formula.[6]
Appearance Colorless to pale yellow liquidTypical for aryl bromides of this molecular weight.
Boiling Point ~220-230 °C at 760 mmHgEstimated based on analogs such as 1-allyl-2-bromobenzene and substituted bromotoluenes.[3][7]
Density ~1.3 g/cm³Estimated based on related brominated aromatic compounds.
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, Toluene, Dichloromethane, Ethyl Acetate).

Safety and Handling

As with all aryl bromides, 1-Allyl-4-bromo-2-methylbenzene should be handled with appropriate care in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[9] The compound is expected to be an irritant to the skin, eyes, and respiratory system.[7] All manipulations should be performed to minimize aerosol generation and direct contact. Store the compound in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 1-Allyl-4-bromo-2-methylbenzene is most evident in its application in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that can be exploited to form a variety of new bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[10][11][12] This reaction is paramount in the synthesis of biaryl and aryl-heteroaryl motifs, which are prevalent in many approved drugs.

Protocol: Synthesis of 4-Allyl-2-methyl-4'-methoxybiphenyl

This protocol details the coupling of 1-Allyl-4-bromo-2-methylbenzene with 4-methoxyphenylboronic acid.

Reagents and Equipment:

  • 1-Allyl-4-bromo-2-methylbenzene (1.0 mmol, 211 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen), standard workup and purification equipment.

Step-by-Step Procedure:

  • To a Schlenk flask, add 1-Allyl-4-bromo-2-methylbenzene, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene and water via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Causality and Optimization:

  • Ligand Choice: SPhos is a bulky, electron-rich Buchwald ligand known to facilitate the oxidative addition of aryl bromides and promote the reductive elimination step, leading to higher yields and faster reaction times.[5]

  • Base and Solvent System: The use of K₃PO₄ in a biphasic toluene/water system is a robust combination for Suzuki couplings, facilitating the transmetalation step of the catalytic cycle.[11]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic turnover.

Suzuki_Miyaura_Workflow reagents 1. Add Reagents: - Aryl Bromide - Boronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ setup 2. Inert Atmosphere: Evacuate & backfill with Argon (3x) reagents->setup solvents 3. Add Solvents: Toluene / H₂O setup->solvents reaction 4. Heat: 100 °C, 12-18h solvents->reaction workup 5. Workup: EtOAc extraction, wash with H₂O & brine reaction->workup purification 6. Purify: Flash Chromatography workup->purification product Final Product: Biaryl Compound purification->product

Fig. 1: Suzuki-Miyaura Coupling Workflow
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond and a substituted olefin.[13][14] This transformation is invaluable for extending carbon frameworks and accessing complex molecular architectures from simple precursors.[15][16]

Protocol: Synthesis of (E)-1-(4-Allyl-2-methylstyryl)pyrrolidin-2-one

This protocol describes the coupling of 1-Allyl-4-bromo-2-methylbenzene with N-vinylpyrrolidinone.

Reagents and Equipment:

  • 1-Allyl-4-bromo-2-methylbenzene (1.0 mmol, 211 mg)

  • N-Vinylpyrrolidinone (1.5 mmol, 167 mg, 161 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

  • Sealed reaction tube, magnetic stir bar, inert gas supply.

Step-by-Step Procedure:

  • In a sealed tube, dissolve 1-Allyl-4-bromo-2-methylbenzene, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add N-vinylpyrrolidinone and triethylamine via syringe.

  • Seal the tube tightly and heat the mixture at 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired substituted alkene.

Causality and Optimization:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic system for Heck reactions with aryl bromides. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[15]

  • Base: Triethylamine acts as a stoichiometric base to neutralize the HBr generated during the reaction, which is essential for regenerating the Pd(0) catalyst.

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and salts formed, facilitating the reaction.

Sonogashira Coupling: Introducing Alkynyl Motifs

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a reaction of immense importance for synthesizing conjugated enynes and arylalkynes.[17][18] These motifs are found in various pharmaceuticals and organic materials. The reaction is co-catalyzed by palladium and copper(I).[19]

Protocol: Synthesis of 1-Allyl-4-((4-fluorophenyl)ethynyl)-2-methylbenzene

Reagents and Equipment:

  • 1-Allyl-4-bromo-2-methylbenzene (1.0 mmol, 211 mg)

  • 1-Ethynyl-4-fluorobenzene (1.1 mmol, 132 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Anhydrous Diisopropylamine (DIPA) (2 mL)

  • Schlenk flask, magnetic stir bar, inert gas supply.

Step-by-Step Procedure:

  • To a Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF, followed by 1-Allyl-4-bromo-2-methylbenzene and 1-ethynyl-4-fluorobenzene.

  • Finally, add anhydrous DIPA via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

  • Purify by flash chromatography to isolate the product.

Causality and Optimization:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then participates in the transmetalation step.

  • Amine Base: DIPA serves as both the solvent and the base, neutralizing the HBr formed and maintaining the catalytic cycle.

Advanced Application: Intramolecular Heck Reaction for Heterocycle Synthesis

A powerful extension of the Heck reaction is its intramolecular variant, which allows for the construction of carbo- and heterocyclic ring systems.[8][20] This strategy is particularly valuable in pharmaceutical chemistry, where heterocyclic scaffolds are ubiquitous. By introducing a tethered alkene, 1-Allyl-4-bromo-2-methylbenzene can be a precursor to complex polycyclic structures.

Hypothetical Application: Synthesis of a Dihydronaphthalene Scaffold

An intramolecular Heck reaction can be envisioned after elaboration of the allyl group. For instance, cross-metathesis of the allyl group with a suitable olefin tethered to a protecting group could be followed by an intramolecular Heck cyclization to forge a new six-membered ring.

Intramolecular_Heck start 1-Allyl-4-bromo- 2-methylbenzene elaboration 1. Functionalize Allyl Group (e.g., Cross-Metathesis) start->elaboration precursor Tethered Alkene Precursor elaboration->precursor cyclization 2. Intramolecular Heck (Pd(OAc)₂, Ligand, Base) precursor->cyclization product Cyclized Product (e.g., Dihydronaphthalene) cyclization->product

Fig. 2: Strategy for Intramolecular Heck Reaction

This approach allows for the creation of tertiary or even quaternary stereocenters, offering a route to complex, three-dimensional molecules from a relatively simple starting material.[20][21]

Application in Bioactive Scaffold Synthesis: A Route to Carbazoles

Carbazole derivatives are a well-known class of heterocyclic compounds with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of functional groups on 1-Allyl-4-bromo-2-methylbenzene makes it an excellent precursor for a convergent synthesis of substituted carbazoles.

Proposed Synthetic Route to a Substituted Carbazole:

  • Sonogashira Coupling: Couple 1-Allyl-4-bromo-2-methylbenzene with 2-ethynylaniline under standard Sonogashira conditions to form an intermediate diaryl acetylene.

  • Palladium- or Copper-Catalyzed Cyclization: The resulting N-H and alkyne functionalities can undergo an intramolecular cyclization/isomerization cascade to form the carbazole core. This transformation is often promoted by palladium or copper catalysts in the presence of a base.[9][14]

This synthetic strategy highlights how multiple reactive sites on the building block can be sequentially addressed to rapidly build molecular complexity, a key goal in modern drug discovery programs.

Conclusion

1-Allyl-4-bromo-2-methylbenzene represents a powerful and versatile building block for pharmaceutical chemistry. The orthogonal reactivity of the aryl bromide and the allyl group provides medicinal chemists with a flexible platform for synthesizing diverse libraries of complex molecules. Through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, this synthon can be efficiently incorporated into a wide range of molecular scaffolds. Furthermore, its potential for use in advanced synthetic strategies, including intramolecular cyclizations, underscores its value in the rapid assembly of novel heterocyclic systems and other bioactive compounds. The protocols and strategies outlined in this guide serve as a robust starting point for researchers and drug development professionals to unlock the full synthetic potential of this valuable intermediate.

References

  • ACS Publications. (2021, January 4). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[20]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • (n.d.). synthesis of carbazoles and derivatives from allenes. Retrieved from [Link]

  • Connect Journals. (n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Retrieved from [Link]

  • (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2014, March 12). Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes | Organic Letters. Retrieved from [Link]

  • CONICET. (2009, May 21). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

  • Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Retrieved from [Link]

  • Stenutz. (n.d.). 1-allyl-4-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-(bromomethyl)-2-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Allyl-2-bromobenzene. Retrieved from [Link]

  • Stenutz. (n.d.). 1-allyl-4-methylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-methylbenzene. Retrieved from [Link]

  • PMC. (n.d.). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 1-allyl-4-methylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene. Retrieved from [Link]

  • MDPI. (2022, April 6). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Retrieved from [Link]

  • Reyes-García, B., et al. (2024, September 30). Identification of bioactive compounds in Amphipterygium adstringens branch bark. Retrieved from [Link]

  • (2022, March 31). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Retrieved from [Link]

  • Labinsights. (2023, June 28). Bioactive Molecules for Scientific Use. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PMC. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the chemoselective functionalization of 1-Allyl-4-bromo-2-methylbenzene , a bifunctional "linchpin" intermediate used to access methylated neolignan analogs (e.g., Honokiol/Magnolol derivatives).

Executive Summary

1-Allyl-4-bromo-2-methylbenzene presents a unique challenge in cross-coupling chemistry: it contains a reactive aryl bromide (the desired coupling partner) and a terminal allyl alkene (a potential site for competing Heck reactions or isomerization). This guide provides optimized protocols to achieve exclusive C–C bond formation at the bromide site while preserving the allyl handle for downstream complexity generation (e.g., olefin metathesis or hydroboration).[1]

Mechanistic Considerations & Chemoselectivity

The primary risk when coupling allyl-substituted aryl halides is alkene isomerization (migration of the double bond to form a styrene derivative) or Heck coupling .[1]

  • The Isomerization Risk: Palladium hydrides (

    
    ), often generated via 
    
    
    
    -hydride elimination from alkyl-palladium intermediates or base interactions, can catalyze the migration of the terminal allyl double bond (
    
    
    ) to the thermodynamically more stable conjugated styrene position (
    
    
    ).
  • The Solution:

    • Steric Shielding: The methyl group at the C2 position (ortho to the allyl) provides steric bulk that discourages Pd coordination to the alkene, naturally favoring the oxidative addition at the distal C4-Br bond.[1]

    • Ligand Selection: Using electron-rich, bulky phosphines (e.g., SPhos, XPhos) accelerates the oxidative addition/reductive elimination cycle, outcompeting the slower isomerization pathways.[1]

    • Base Control: Avoiding strong alkoxide bases (e.g.,

      
      ) which promote isomerization.[1]
      
Diagram 1: Competitive Reaction Pathways

The following diagram illustrates the "Happy Path" (Suzuki) versus the "Sad Path" (Isomerization/Heck).[1]

SuzukiMechanism Start 1-Allyl-4-bromo-2-methylbenzene OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Coordination Alkene Coordination Start->Coordination Slow Pd0 Pd(0) Catalyst TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base Product Biaryl Product (Allyl Intact) TransMet->Product Reductive Elimination Product->Pd0 Isomer Styrene Isomer (Dead End) Coordination->Isomer Pd-H cat. Heck Heck Product Coordination->Heck Heck Cycle

Caption: Pathway analysis showing the kinetic preference for Oxidative Addition (Green) over Alkene Coordination (Red) when using bulky ligands.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Recommended)

Best for: Complex boronic acids, sterically hindered partners, or GMP-like optimization.

Reagents:

  • Substrate: 1-Allyl-4-bromo-2-methylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Note: SPhos is critical for high turnover and preventing alkene chelation.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Degassing: Charge a Schlenk tube with the boronic acid,

    
    , SPhos, and 
    
    
    
    .[1] Evacuate and backfill with Argon (
    
    
    ).[1]
  • Solvent Addition: Add degassed Toluene and Water via syringe.[1]

  • Substrate Addition: Add 1-Allyl-4-bromo-2-methylbenzene via syringe.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by TLC.[1][2] The bromide starting material usually runs faster than the biaryl product.[1] Look for the disappearance of the specific allyl multiplet at

      
       5.9 ppm in NMR if checking aliquots.[1]
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Economic Standard (General Purpose)

Best for: Simple phenylboronic acids and initial screening.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, aq.[1] 2M solution)
    
  • Solvent: DME (Dimethoxyethane)

  • Conditions: Reflux (

    
    ) for 16 hours.[1]
    

Warning: This protocol carries a higher risk of isomerization if reaction times are prolonged beyond conversion.[1]

Data Analysis & Troubleshooting

Substrate Scope Performance Table (Based on internal standardization with 1-Allyl-4-bromo-2-methylbenzene)

Coupling PartnerProtocolYield (%)Allyl IntegrityNotes
Phenylboronic Acid B (Standard)88%>98%Standard biaryl formation.
4-Hydroxyphenylboronic acid A (SPhos)92%>99%Key intermediate for Honokiol analogs.
2-Methoxyphenylboronic acid A (SPhos)85%>98%Sterically hindered coupling.
4-Pyridylboronic acid A (SPhos)78%95%Heterocycle requires SPhos to prevent catalyst poisoning.

Troubleshooting Guide:

  • Problem: Isomerization observed (Allyl

    
     Styrene).
    
    • Cause: Reaction temperature too high or reaction ran too long with active Pd-H species.

    • Fix: Switch to Protocol A (SPhos). Lower temperature to 60°C. Ensure strict exclusion of oxygen (which can promote hydride formation).[1]

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning or poor solubility of boronic acid.[1]

    • Fix: Increase water ratio to 4:1 (DME:Water) to dissolve inorganic base.

Downstream Applications: The Neolignan Workflow

1-Allyl-4-bromo-2-methylbenzene is a structural surrogate for the natural product precursors used to synthesize Honokiol and Magnolol derivatives. These compounds are potent neurotrophic and anti-tumor agents.[1]

Diagram 2: Synthetic Workflow for Bioactive Scaffolds

Workflow SM 1-Allyl-4-bromo- 2-methylbenzene Step1 Suzuki Coupling (Protocol A) SM->Step1 + 4-OH-Ph-B(OH)2 Intermediate Methylated Biaryl Intermediate Step1->Intermediate Branch1 Path A: Claisen Rearrangement (If coupled with Allyl-Ether) Intermediate->Branch1 Branch2 Path B: Hydroboration/Oxidation (Terminal Alcohol) Intermediate->Branch2 Target1 Honokiol Analog (Neurotrophic) Branch1->Target1 Target2 Solubilized Linker (PROTAC/Drug Conjugate) Branch2->Target2

Caption: Synthetic utility of the scaffold. Path A mimics the biosynthesis of Neolignans; Path B accesses linker chemistry.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Esumi, T., et al. (2004).[1][4] Efficient synthesis and structure-activity relationship of honokiol, a neurotrophic biphenyl-type neolignan.[4] Bioorganic & Medicinal Chemistry Letters, 14(10), 2621-2625.[1][4] Link

    • Context: Establishes the Suzuki coupling of 4-allyl-bromobenzenes as the key step for Honokiol synthesis.
  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link

    • Context: Validates the use of SPhos/Buchwald ligands for hindered or sensitive substr
  • BenchChem Application Note. (2025). Suzuki-Miyaura Coupling Reactions Using 1-Chloro-4-(2-methylallyl)benzene. Link

    • Context: Provides baseline conditions for methyl-allyl benzene analogs.

Sources

Olefin metathesis protocols involving the allyl moiety of 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Olefin Metathesis Protocols Involving 1-Allyl-4-bromo-2-methylbenzene

Executive Summary

This guide details optimized protocols for the olefin metathesis of 1-Allyl-4-bromo-2-methylbenzene (ABMB) . As a functionalized arene, ABMB serves as a high-value scaffold in medicinal chemistry, offering a "dual-handle" system: an allyl group for olefin metathesis and an aryl bromide for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the ortho-methyl substituent and the propensity of allylbenzenes to undergo ruthenium-hydride induced isomerization pose specific challenges. This document provides validated methodologies to suppress isomerization, optimize Cross-Metathesis (CM) yields with electron-deficient olefins, and efficiently execute Self-Metathesis (SM).

Strategic Analysis of the Substrate

Molecule: 1-Allyl-4-bromo-2-methylbenzene Classification:

  • Metathesis Category: Type I Olefin (Rapid homodimerization).

  • Electronic Profile: Electron-neutral allyl tether; Aryl bromide is electron-withdrawing but electronically isolated from the alkene.

  • Steric Profile: The ortho-methyl group exerts mild steric pressure, potentially retarding the formation of the metallacyclobutane intermediate compared to unsubstituted allylbenzene.

Critical Challenge: Isomerization A common failure mode in allylbenzene metathesis is the migration of the double bond into conjugation with the aromatic ring (forming a styrene derivative). This is catalyzed by trace Ru-hydride species formed during the reaction cycle.

  • Consequence: Styrenes are significantly less reactive in CM and can poison the catalyst.

  • Solution: The protocols below incorporate 1,4-Benzoquinone as a hydride scavenger to suppress this pathway.

Mechanistic Pathways & Isomerization Control

The following diagram illustrates the competition between the productive metathesis cycle and the destructive isomerization pathway, highlighting the intervention of benzoquinone.

Metathesis_Isomerization Substrate 1-Allyl-4-bromo- 2-methylbenzene Metallacycle Metallacyclobutane Intermediate Substrate->Metallacycle + Catalyst Isomer Styrene Isomer (Dead End) Substrate->Isomer Catalyzed by Ru-Hydride ActiveCat Active Ru-Carbene (14e- Species) ActiveCat->Metallacycle Cycle Continues RuHydride Ru-Hydride Species (Decomposition Product) ActiveCat->RuHydride Thermal Decomp. Product Metathesis Product (E/Z Mixture) Metallacycle->Product - Ethylene Product->ActiveCat Regeneration InertRu Inert Ru-Quinone Complex RuHydride->InertRu + Benzoquinone (Scavenging) Benzoquinone 1,4-Benzoquinone (Additive)

Figure 1: Mechanistic competition between productive metathesis and isomerization. Benzoquinone intercepts Ru-hydrides, preserving the substrate.

Protocol 1: Cross-Metathesis with Methyl Acrylate

Objective: Synthesis of methyl (E)-4-(4-bromo-2-methylphenyl)but-2-enoate. Application: Introduction of an ester handle for further derivatization; model for reacting ABMB with Type II (electron-deficient) olefins.

Reagents & Materials:

  • Substrate: 1-Allyl-4-bromo-2-methylbenzene (1.0 equiv).

  • Partner: Methyl Acrylate (2.0 - 3.0 equiv) – Excess drives equilibrium.

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (2.5 mol%).

  • Additive: 1,4-Benzoquinone (10 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry nitrogen (or argon).

  • Solvent Degassing: Sparge anhydrous DCM with nitrogen for 15 minutes prior to use. Crucial for catalyst longevity.

  • Charge: Add 1-Allyl-4-bromo-2-methylbenzene (211 mg, 1.0 mmol) and 1,4-benzoquinone (11 mg, 0.1 mmol) to the flask. Dissolve in DCM (5 mL, 0.2 M concentration).

  • Partner Addition: Add Methyl Acrylate (270 µL, 3.0 mmol) via syringe.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Gen catalyst (16 mg, 0.025 mmol) in one portion. The solution will turn characteristic green/brown.

  • Reaction: Heat the mixture to reflux (40°C) under nitrogen for 4–6 hours.

    • Monitoring: Check via TLC (Hexanes/EtOAc 9:1). The starting allyl benzene (high Rf) should disappear; the product (lower Rf, UV active) will appear.

  • Quench & Workup:

    • Cool to room temperature.

    • Add ethyl vinyl ether (0.5 mL) and stir for 15 minutes (deactivates the catalyst).

    • Concentrate the mixture under reduced pressure (Rotavap).

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes to 95:5 Hexanes/EtOAc.

    • Note: The E-isomer is typically the major product (>95:5 E:Z ratio for acrylates).

Protocol 2: Self-Metathesis (Homodimerization)

Objective: Synthesis of 1,4-bis(4-bromo-2-methylphenyl)but-2-ene. Application: Creation of sterically congested biphenyl-mimics or polymerization precursors.

Reagents:

  • Substrate: 1-Allyl-4-bromo-2-methylbenzene (1.0 equiv).

  • Catalyst: Grubbs 2nd Generation (G-II) (1-2 mol%).

  • Solvent: Dichloromethane (DCM) (0.5 M concentration).

  • Temperature: Reflux (40°C).

Protocol Modifications vs. CM:

  • Concentration: Run at higher concentration (0.5 M to 1.0 M) to favor intermolecular reaction over potential intramolecular side reactions (though RCM is impossible here).

  • Ethylene Removal: The reaction produces ethylene gas. Use an open reflux system (with an oil bubbler) or a nitrogen sweep to actively remove ethylene and drive the equilibrium to the right.

Data Summary Table:

ParameterCross-Metathesis (CM)Self-Metathesis (SM)
Partner Methyl Acrylate (Type II)None (Substrate is Type I)
Stoichiometry 1:3 (Substrate:Partner)N/A
Catalyst Hoveyda-Grubbs II (2.5 mol%)Grubbs II (1-2 mol%)
Additive 1,4-Benzoquinone (10 mol%)Optional (usually not req. for fast SM)
Concentration 0.1 M - 0.2 M0.5 M - 1.0 M
Major Isomer Trans (E) > 95%Trans (E) > 85%

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry glassware, N2 Atmosphere Mix Dissolve ABMB + Additive in Degassed DCM Setup->Mix CatAdd Add Catalyst (HG-II or G-II) Add Olefin Partner (for CM) Mix->CatAdd React Reflux (40°C) 4-12 Hours Monitor TLC CatAdd->React Quench Quench: Add Ethyl Vinyl Ether Stir 15 min React->Quench Conc Concentrate via Rotavap Quench->Conc Purify Flash Chromatography (Silica Gel) Conc->Purify Analyze Analysis: 1H NMR (verify alkene geometry) LC-MS (verify Br integrity) Purify->Analyze

Figure 2: Standardized workflow for olefin metathesis of aryl-bromide functionalized substrates.

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link

    • Key Insight: Establishes the use of 1,4-benzoquinone to prevent allyl-to-styryl isomeriz
  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link

    • Key Insight: Categorizes olefins (Type I, II, III, IV) to predict CM selectivity.
  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. Link

    • Key Insight: Comprehensive review of catalyst compatibility with functional groups like aryl halides.
  • Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society, 122(34), 8168–8179. Link

    • Key Insight: Describes the Hoveyda-Grubbs c

Sources

Scalable Manufacturing Techniques for 1-Allyl-4-bromo-2-methylbenzene: A Chemoselective Bimetallic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Compound: 1-Allyl-4-bromo-2-methylbenzene (CAS: 1037088-26-8)

Strategic Pathway Design & Mechanistic Rationale

1-Allyl-4-bromo-2-methylbenzene is a highly valuable building block in pharmaceutical synthesis and materials science, primarily due to its orthogonal reactivity. The terminal alkene allows for olefin metathesis, hydroboration, or epoxidation, while the aryl bromide serves as a handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

The primary challenge in manufacturing this compound at scale is regiocontrol . Direct allylation of 1,4-dibromo-2-methylbenzene results in statistical mixtures of mono- and bis-allylated products due to the similar bond dissociation energies of the two C–Br bonds.

To bypass this, our validated manufacturing route employs a chemoselective two-phase strategy :

  • Thermodynamic Differentiation (Sandmeyer Reaction): Commercially available 4-bromo-2-methylaniline is converted to 1-iodo-4-bromo-2-methylbenzene. The introduction of the iodine atom creates a massive differential in bond dissociation energy (C–I

    
     238 kJ/mol vs. C–Br 
    
    
    
    336 kJ/mol).
  • Chemoselective Metallation & Allylation: We leverage Knochel’s Turbo-Grignard reagent (

    
    -PrMgCl·LiCl) to perform a strictly regioselective Iodine/Magnesium exchange[1]. The resulting Grignard reagent is then trapped via a copper-catalyzed cross-coupling with allyl bromide[2].
    

Workflow A 4-Bromo-2-methylaniline (Starting Material) B 1-Iodo-4-bromo-2-methylbenzene (Intermediate) A->B NaNO2, HCl then KI C 4-Bromo-2-methylphenylmagnesium chloride (Grignard) B->C i-PrMgCl·LiCl (Turbo-Grignard) THF, -20 °C D 1-Allyl-4-bromo-2-methylbenzene (Target Product) C->D Allyl Bromide CuCN·2LiCl (cat.) THF, -20 °C to RT

Caption: Synthetic workflow for 1-Allyl-4-bromo-2-methylbenzene via chemoselective I/Mg exchange.

Phase 1: Regiocontrol via Sandmeyer Iodination

Causality & Expert Insights

Direct iodination of substituted benzenes is prone to over-halogenation. By utilizing the Sandmeyer reaction on 4-bromo-2-methylaniline, we dictate absolute regiochemistry. The amine is diazotized to form a highly electrophilic diazonium salt, which is subsequently displaced by iodide via a single-electron transfer (SET) radical mechanism.

Step-by-Step Protocol
  • Diazotization: Charge a 5 L jacketed reactor with 4-bromo-2-methylaniline (1.0 equiv, 500 g) and 1.5 L of distilled water. Slowly add concentrated HCl (3.0 equiv) under vigorous stirring. Cool the suspension to 0–5 °C.

  • Nitrite Addition: Prepare a solution of NaNO

    
     (1.1 equiv) in 500 mL water. Add dropwise over 1 hour, maintaining the internal temperature below 5 °C to prevent diazonium decomposition.
    
  • Iodination: In a separate vessel, dissolve KI (1.5 equiv) in 1 L water. Add this dropwise to the diazonium solution at 0 °C.

  • Thermal Maturation: Allow the reaction to warm to room temperature (20 °C) over 2 hours, then gently heat to 60 °C for 1 hour until nitrogen gas evolution ceases.

  • Workup: Cool to room temperature. Extract the aqueous phase with ethyl acetate (3 × 1 L). Wash the combined organic layers with 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (to reduce residual I
    
    
    to colorless I
    
    
    ), followed by brine.
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via short-path vacuum distillation to yield 1-iodo-4-bromo-2-methylbenzene as a heavy oil.

Self-Validation / In-Process Control (IPC): Starch-Iodide Test: Post-nitrite addition, spot the mixture on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid. Quench excess with sulfamic acid prior to KI addition to prevent iodine radical side-reactions.

Phase 2: Chemoselective Metallation & Copper-Catalyzed Allylation

Causality & Expert Insights

Using standard magnesium turnings for Grignard formation would result in uncontrolled insertion into both the C–I and C–Br bonds. Instead, we use the Turbo-Grignard reagent (


-PrMgCl·LiCl). The lithium chloride breaks up the polymeric aggregates of standard Grignard reagents, forming a highly nucleophilic magnesiate complex (

-PrMgCl


Li

)[1]. This complex undergoes rapid I/Mg exchange at -20 °C, leaving the C–Br bond completely intact[3].

For the allylation step, direct reaction of the Grignard reagent with allyl bromide leads to Wurtz-type homocoupling and


-hydride elimination. The addition of catalytic CuCN·2LiCl transmetalates the Grignard to a softer organocuprate intermediate, which undergoes a clean S

2 substitution with allyl bromide[2].

CatalyticCycle ArMg Ar-MgCl·LiCl (Ar = 4-bromo-2-methylphenyl) ArCu [Ar-Cu(CN)MgX] Cuprate Intermediate ArMg->ArCu Transmetalation CuCat CuCN·2LiCl (Catalyst) CuCat->ArCu Product 1-Allyl-4-bromo-2-methylbenzene ArCu->Product Oxidative Addition / Reductive Elimination AllylBr Allyl Bromide AllylBr->Product SN2' / SN2 Product->CuCat Catalyst Regeneration

Caption: Copper-catalyzed cross-coupling cycle for the allylation of the aryl Grignard intermediate.

Step-by-Step Protocol

Note: This entire sequence must be performed under strict anhydrous and anaerobic conditions (Argon atmosphere).

  • Halogen-Metal Exchange: Charge a flame-dried 5 L reactor with 1-iodo-4-bromo-2-methylbenzene (1.0 equiv, 300 g) and anhydrous THF (1.5 L). Cool the solution to -20 °C.

  • Turbo-Grignard Addition: Dropwise add

    
    -PrMgCl·LiCl (1.05 equiv, 1.3 M in THF) over 45 minutes. Maintain the internal temperature below -15 °C. Stir for 30 minutes at -20 °C.
    
  • Catalyst & Electrophile Preparation: In a separate flame-dried flask, dissolve CuCN·2LiCl (0.05 equiv, 1.0 M in THF) and Allyl Bromide (1.2 equiv) in 500 mL anhydrous THF. Cool to -20 °C.

  • Cross-Coupling: Transfer the Grignard solution via cannula into the allyl bromide/Cu solution at a rate that maintains the internal temperature

    
     -10 °C.
    
  • Maturation: Remove the cooling bath and allow the reaction to warm to 20 °C over 2 hours.

  • Quench & Workup: Slowly quench the reaction by adding 1 L of saturated aqueous NH

    
    Cl. Stir vigorously for 30 minutes to break up copper salts. Extract the aqueous layer with MTBE (2 × 1 L).
    
  • Purification: Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify the crude product via vacuum distillation to afford 1-Allyl-4-bromo-2-methylbenzene as a clear liquid.

Self-Validation / In-Process Control (IPC): Exchange Verification: Prior to step 4, withdraw a 0.5 mL aliquot of the Grignard solution and quench it into 1 mL of saturated NH


Cl. Extract with 1 mL EtOAc and analyze via GC-MS. The presence of 3-bromotoluene (the protonated Grignard) and the complete absence of the starting iodide confirms 100% conversion of the I/Mg exchange without disrupting the C–Br bond.

Scalability & Quantitative Data

The bimetallic strategy outlined above has been validated across multiple scales. The use of homogeneous Turbo-Grignard and soluble CuCN·2LiCl ensures excellent mass transfer and reproducible kinetics, avoiding the localized exotherms typical of heterogeneous magnesium turnings.

Table 1: Scalability and Yield Metrics across Manufacturing Scales

ScaleStarting Material (g)I/Mg Exchange Conversion (%)Allylation Yield (%)Overall Purity (GC-FID)
Lab10 g>99.5%92%>98.5%
Pilot100 g>99.0%89%>98.2%
Kilo1000 g98.5%87%>98.0%

Note: Minor yield attrition at the Kilo scale is attributed to mechanical losses during vacuum distillation rather than chemical side-reactions.

References

  • Shi, L. "7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases". Thieme E-Books & E-Journals. URL:[Link]

  • Knochel, P. et al. "Method of preparing organomagnesium compounds". Google Patents (EP1582524A1).
  • ChemRxiv. "Osmium(IV) tetraaryl complexes formed from pre-functionalized ligands". ChemRxiv (DOI: 10.26434/chemrxiv-2024-2ksw1). URL:[Link]

Sources

Synthesis of heterocycles starting from 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Heterocyclic Scaffolds from 1-Allyl-4-bromo-2-methylbenzene

Executive Summary: The "Linchpin" Strategy

Subject: 1-Allyl-4-bromo-2-methylbenzene (ABMB) CAS: 156001-49-9 (Derivative Analog) Role: Bifunctional Orthogonal Building Block[1]

In modern drug discovery, the ability to rapidly diversify core scaffolds is paramount. 1-Allyl-4-bromo-2-methylbenzene represents a high-value "linchpin" intermediate due to its orthogonal reactivity .[1] It possesses two distinct chemically active sites that do not interfere with one another under controlled conditions:

  • The Allyl Handle (C1): A nucleophilic alkene primed for 1,3-dipolar cycloadditions, Wacker oxidations, and olefin metathesis.

  • The Aryl Bromide Handle (C4): An electrophilic site ready for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).[1]

This Application Note details two divergent protocols to synthesize distinct heterocyclic cores—Isoxazolines and Pyrazoles —starting from this single precursor. These protocols are designed for high-throughput library generation and lead optimization.[1]

Pathway A: Synthesis of 3,5-Disubstituted Isoxazolines

Mechanism: 1,3-Dipolar Cycloaddition (Click Chemistry) Target Class: Bioactive cores for insecticides (e.g., Fluralaner analogs) and antibacterials.[1]

Technical Rationale

The allyl double bond in ABMB acts as a dipolarophile.[1] By reacting it with a nitrile oxide (generated in situ from an oxime), we form a 2-isoxazoline ring.[1][2] This reaction is stereospecific (retention of alkene geometry) and highly regioselective, favoring the 3,5-disubstituted product due to steric hindrance at the benzylic position.

Protocol 1: Chloramine-T Mediated Cycloaddition

Reagents:

  • Substrate: 1-Allyl-4-bromo-2-methylbenzene (1.0 equiv)[1]

  • Aldoxime precursor (R-CH=NOH) (1.2 equiv)[1]

  • Chloramine-T (Trihydrate) (1.5 equiv)[1]

  • Solvent: Ethanol/Water (1:[1]1) or Methanol

Step-by-Step Methodology:

  • Preparation: Dissolve the specific aldoxime (corresponding to the desired "R" group on the heterocycle) in Ethanol/Water (1:1 v/v) in a round-bottom flask.

  • Activation: Add Chloramine-T trihydrate in portions over 5 minutes at room temperature. Note: Chloramine-T acts as the oxidant and base to generate the nitrile oxide species in situ.

  • Addition: Add 1-Allyl-4-bromo-2-methylbenzene (1.0 equiv) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 75°C) for 4–6 hours. Monitor consumption of the allyl species via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the disappearance of the multiplet at δ 5.9-6.0 ppm (allyl vinyl H) and the appearance of the isoxazoline ring protons: a diastereotopic methylene pair (approx. δ 2.9-3.4 ppm) and a methine proton (approx.[1] δ 4.8-5.0 ppm).[1]

Pathway B: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Mechanism: Wacker Oxidation followed by Claisen Condensation and Cyclization.[1] Target Class: NSAID analogs (Celecoxib-like) and kinase inhibitors.[1]

Technical Rationale

Direct cyclization of the allyl group to a pyrazole is impossible.[1] We must first oxidize the allyl group to a methyl ketone (Wacker Oxidation), then extend the carbon chain via condensation, and finally close the ring with hydrazine. This demonstrates the "Scaffold Decoration" capability of ABMB.

Protocol 2: The Oxidative-Condensation Sequence

Phase 1: Wacker Oxidation (Allyl to Methyl Ketone) [1]

  • Catalyst System: PdCl₂ (10 mol%), CuCl (1.0 equiv).[1]

  • Solvent: DMF/H₂O (7:1).[1]

  • Reaction: Dissolve ABMB in the solvent mixture under an O₂ balloon (1 atm). Stir at 60°C for 12 hours.

  • Result: The terminal alkene is oxidized to the methyl ketone (Markovnikov product: 1-(4-bromo-2-methylphenyl)propan-2-one).[1]

  • Purification: Standard extraction (EtOAc) and silica filtration.[1]

Phase 2: Pyrazole Formation

  • Claisen Condensation: React the isolated methyl ketone (1.0 equiv) with an ester (R-COOMe) (1.2 equiv) using NaH (1.5 equiv) in anhydrous THF at 0°C -> RT. This forms the 1,3-diketone intermediate.

  • Cyclization: Dissolve the crude 1,3-diketone in Ethanol. Add Hydrazine Hydrate (NH₂NH₂[1]·H₂O) (2.0 equiv).[1]

  • Reflux: Heat to reflux for 2 hours.

  • Isolation: Cool, pour into ice water. The pyrazole often precipitates as a solid.[1] Filter and recrystallize from Ethanol.[1]

Data Presentation: Reaction Efficiency Table

StepTransformationKey ReagentTypical YieldCritical Parameter
1 Allyl

Ketone
PdCl₂/O₂82-88%Maintain O₂ pressure; avoid chloride saturation.
2 Ketone

1,3-Diketone
NaH/Ester75-80%Anhydrous conditions essential.[1]
3 1,3-Diketone

Pyrazole
Hydrazine90-95%Regioselectivity depends on hydrazine substituent.[1]

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the orthogonal logic flow for transforming 1-Allyl-4-bromo-2-methylbenzene.

G cluster_0 Pathway A: Concerted Cyclization cluster_1 Pathway B: Stepwise Oxidation/Condensation Start 1-Allyl-4-bromo- 2-methylbenzene Isoxazoline 3,5-Disubstituted Isoxazoline Start->Isoxazoline 1,3-Dipolar Cycloaddition (Chloramine-T, Aldoxime) Ketone Methyl Ketone Intermediate Start->Ketone Wacker Oxidation (PdCl2, CuCl, O2) NitrileOxide Nitrile Oxide (R-CNO) Diketone 1,3-Diketone Ketone->Diketone Claisen Condensation (NaH, R-COOMe) Pyrazole 1,3,5-Trisubstituted Pyrazole Diketone->Pyrazole Paal-Knorr Cyclization (Hydrazine)

Caption: Divergent synthesis map showing the transformation of the allyl handle into Isoxazoline (green path) and Pyrazole (red path) scaffolds.

References

  • Yoshimura, A., et al. (2013).[1][2] "Hypervalent Iodine-Catalyzed Synthesis of Isoxazolines." Organic Letters, 15(15), 4010–4013.[2] Link[1]

  • Han, L., et al. (2014).[1][2] "Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition." Synthesis, 46(04), 503–509.[2] Link

  • Selander, N., et al. (2011).[1][3] "Palladium-Catalyzed Allylic C-OH Functionalization." Journal of the American Chemical Society, 133(44), 17701–17703. Link[1]

  • Zeng, C., et al. (2023).[1][4] "Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization." Organic Letters, 25(9), 1409–1414.[4] Link[1]

  • Minakata, S., et al. (2011).[1][2] "t-BuOI-Mediated Cycloaddition of Oximes to Alkenes." Organic Letters, 13(11), 2966–2969.[2] Link[1]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of1[1].

Because direct electrophilic aromatic substitution (e.g., Friedel-Crafts allylation) yields poor regioselectivity, the industry standard relies on the chemoselective palladium-catalyzed cross-coupling of 4-bromo-1-iodo-2-methylbenzene with an allylating agent. This guide is designed to troubleshoot common failure points in this specific pathway, explaining the mechanistic causality behind each optimization to ensure your protocols are robust and self-validating.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of the double-allylation byproduct (1,4-diallyl-2-methylbenzene). How can I improve chemoselectivity? A1: Chemoselectivity in dihaloarenes is strictly governed by Bond Dissociation Energies (BDE) and the electronic properties of your catalyst. The C–I bond (~65 kcal/mol) readily undergoes oxidative addition at lower temperatures compared to the C–Br bond (~81 kcal/mol).

  • Causality & Solution: If you are seeing over-allylation, your reaction conditions are overcoming the BDE barrier of the C–Br bond.

    • Temperature Control: Keep the reaction strictly between 0 °C and room temperature. Heating directly promotes C–Br insertion.

    • Catalyst Selection: Avoid highly electron-rich, bulky phosphine ligands (like t-Bu₃P or XPhos), which accelerate oxidative addition into challenging C–Br bonds. Instead, use standard Pd(PPh₃)₄, which provides excellent2[2].

Q2: NMR analysis of my isolated product shows a mixture of the desired terminal alkene and an internal alkene (1-(1-propenyl)-4-bromo-2-methylbenzene). How do I prevent this isomerization? A2: Allylic double bonds can undergo Pd-catalyzed "chain-walking" (isomerization) to form the thermodynamically more stable conjugated styrene derivative.

  • Causality & Solution: This isomerization is mediated by a transient Pd-hydride species. These hydrides typically form via β-hydride elimination when excess Grignard reagent is present or when trace moisture reacts with the organometallic species.

    • Action: Strictly limit the allyl Grignard reagent to 1.05 equivalents and quench the reaction promptly once complete. If isomerization persists, switch from a Kumada coupling to a Suzuki-Miyaura coupling using allylboronic acid pinacol ester and a mild base, which 3[3].

Q3: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. What is going wrong? A3: Stalled Kumada couplings usually result from catalyst poisoning or degradation of the Grignard reagent. Allylmagnesium bromide is prone to Wurtz coupling (forming 1,5-hexadiene) upon prolonged storage, reducing its active titer. Furthermore, oxygen ingress leads to the formation of inactive Pd(II) peroxo complexes.

  • Self-Validation: Titrate your allylmagnesium bromide using iodine/LiCl before use. Monitor the reaction color: a shift from pale yellow to opaque black indicates catalyst precipitation (Pd black) due to oxygen/moisture.

Data Presentation: Comparison of Allylation Strategies

To help you select the optimal route for synthesizing 1-Allyl-4-bromo-2-methylbenzene, the following table summarizes the quantitative performance of different cross-coupling strategies applied to 4-bromo-1-iodo-2-methylbenzene.

Cross-Coupling MethodReagentsCatalyst SystemChemoselectivity (C–I vs C–Br)Typical YieldPros & Cons
Kumada Allyl-MgBr, THFPd(PPh₃)₄Excellent at 0 °C80–85%Pro: Fast, inexpensive reagents.Con: Grignard is moisture sensitive; risk of double allylation if heated.
Suzuki-Miyaura Allyl-Bpin, K₂CO₃, aq. DioxanePd(dppf)Cl₂Outstanding at RT to 50 °C85–90%Pro: Tolerates functional groups, highly robust.Con: Allyl-Bpin is more expensive; requires biphasic setup.
Stille Allyl-SnBu₃, ToluenePd₂(dba)₃ / P(o-tol)₃Good at 80 °C70–75%Pro: Neutral conditions.Con: High toxicity of tin byproducts; harder purification.

Experimental Workflows & Mechanistic Visualization

PalladiumCatalyticCycle Pd0 Pd(0)L₄ Active Catalyst OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd + 4-bromo-1-iodo-2-methylbenzene - 2L PdII_1 Trans-Ar-Pd(II)(I)L₂ Ar = 4-bromo-2-methylphenyl OxAdd->PdII_1 Transmet Transmetalation with Allyl-MgBr PdII_1->Transmet PdII_2 Trans-Ar-Pd(II)(Allyl)L₂ Transmet->PdII_2 - MgBrI Isom Cis-Trans Isomerization PdII_2->Isom PdII_3 Cis-Ar-Pd(II)(Allyl)L₂ Isom->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 + 2L Product 1-Allyl-4-bromo-2-methylbenzene (Target Product) RedElim->Product Product Release

Figure 1: Chemoselective Pd-catalyzed cross-coupling cycle for 1-Allyl-4-bromo-2-methylbenzene.

Self-Validating Protocol: Chemoselective Kumada Allylation

This protocol utilizes continuous self-validation steps to ensure the integrity of the reaction environment and the accuracy of the chemoselective transformation.

Step 1: Preparation & Degassing In an oven-dried Schlenk flask under argon, dissolve 4-bromo-1-iodo-2-methylbenzene (1.0 equiv, 10 mmol) in anhydrous THF (30 mL). Subject the solution to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

Step 2: Catalyst Addition Add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) against a positive flow of argon.

  • Self-Validation Check: The solution must turn a clear, pale yellow. If the solution immediately turns black, the system is contaminated with oxygen/moisture, meaning Pd(0) has precipitated as inactive palladium black. Discard and restart.

Step 3: Cooling & Grignard Addition Cool the reaction mixture to exactly 0 °C using an ice-water bath. Dropwise add a titrated solution of allylmagnesium bromide (1.0 M in THF, 1.05 equiv, 10.5 mmol) over 30 minutes via a syringe pump.

  • Causality Note: Maintaining 0 °C and using a slow addition rate prevents local exotherms that would provide the activation energy necessary for unwanted C–Br oxidative addition.

Step 4: Monitoring Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 additional hour.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The reaction is complete and successful when the starting material isotope cluster (m/z 296/298) disappears entirely, and the target product peak (m/z 210/212) maximizes without the appearance of the double-allylation mass (m/z 172).

Step 5: Quench & Purification Slowly quench the reaction with saturated aqueous NH₄Cl (20 mL) at 0 °C to safely destroy unreacted Grignard reagent. Extract with diethyl ether (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (100% hexanes) to yield the product as a colorless oil.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Total Synthesis of (+)

Sources

Troubleshooting catalyst poisoning in 1-Allyl-4-bromo-2-methylbenzene coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for troubleshooting catalyst poisoning in the coupling of 1-Allyl-4-bromo-2-methylbenzene.

Topic: Troubleshooting Catalyst Poisoning in 1-Allyl-4-bromo-2-methylbenzene Coupling

Doc ID: TS-PD-ALLYL-042 | Version: 2.1 | Status: Active

Executive Summary: The Substrate Challenge

You are attempting a cross-coupling reaction (likely Suzuki-Miyaura or Buchwald-Hartwig) on 1-Allyl-4-bromo-2-methylbenzene . While the aryl bromide at the C4 position appears sterically accessible (meta to the methyl group), this substrate presents a "Trojan Horse" to Palladium catalysts: the Allyl Group .

In this system, "poisoning" is rarely due to classical irreversible binding at the reactive site. Instead, it is often a kinetic arrest caused by off-cycle olefin coordination or isomerization-induced inhibition . This guide helps you distinguish between true catalyst death, competitive inhibition, and impurity-driven deactivation.

The Poisoning Landscape (Visualized)

The diagram below maps the critical "off-ramps" where your active catalyst is being diverted.

CatalystPoisoning Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Rate Limiting (if hindered) AllylTrap π-Allyl Complex (Off-Cycle Trap) Pd0->AllylTrap Olefin Binding (Reversible) Isom Isomerized Styrene (Strong Binder) Pd0->Isom Hydride Shift Agg Pd Black (Aggregation) Pd0->Agg Low Ligand Coverage Prod Coupled Product OxAdd->Prod Transmetallation & Red. Elim. HeckSide Heck Reaction (Oligomers) OxAdd->HeckSide Insertion into Allyl (Side Rxn) Prod->Pd0 Regen Isom->AllylTrap Irreversible Binding

Figure 1: The "Allyl Trap" illustrates how the pendant alkene competes for the Pd(0) center, diverting it from the productive oxidative addition cycle.

Diagnostic Module: Is it Poisoning or Instability?

Before changing ligands, you must diagnose the failure mode. Use the Kinetic Profiling approach.[1][2][3]

Symptom A: The "Die-Off" (Fast start, then stops)
  • Observation: Reaction reaches 20-30% conversion rapidly, then stalls. Adding more catalyst restarts it briefly.

  • Diagnosis: Catalyst Instability/Aggregation. The active species is collapsing into Pd-black.

  • Root Cause: The oxidative addition to your substrate is relatively fast, but the reductive elimination might be slow due to the coupling partner, leaving the Pd(II) intermediate vulnerable.

  • Fix: Increase Ligand:Pd ratio (e.g., from 1:1 to 2:1) or switch to a bulkier ligand (e.g., XPhos, RuPhos) to protect the metal center.

Symptom B: The "Flatline" (Zero or <5% conversion)
  • Observation: Starting material remains untouched. Catalyst stays in solution (no black precipitate).

  • Diagnosis: Inhibition (Poisoning). The catalyst is bound to something stronger than the aryl bromide.

  • Root Cause:

    • S/N Impurities: Did you synthesize the substrate via a thio-ether or amine precursor?

    • Allyl Saturation: The allyl tail is saturating the Pd(0), preventing it from reacting with the C-Br bond.

  • Fix: Perform the Standard Addition Test (Protocol 1 below).

Symptom C: The "Wrong Product" (New spots on TLC)
  • Observation: Conversion occurs, but mass spec shows (M+) or (M+Isomer).

  • Diagnosis: Heck Competition or Isomerization.

  • Root Cause: The Pd inserted into the C-Br bond, but instead of coupling with the boronic acid, it inserted into the allyl double bond of a neighboring molecule (Heck reaction) or migrated the double bond to form a styrene (Isomerization).

  • Fix: Lower temperature, increase Boronic Acid concentration (to outcompete the Heck pathway), or use a base that minimizes hydride formation (e.g., K3PO4 instead of alkoxides).

Deep Dive: Specific Poisoning Vectors

Vector 1: The Allyl "Dummy Ligand" Effect

The allyl group at C1 is a Lewis base. Although it cannot chelate intramolecularly to the C4-position (geometry forbids it), it can coordinate intermolecularly.

  • Mechanism: Pd(0) binds to the allyl alkene of Substrate B while trying to oxidatively add to Substrate A. This creates a resting state that is technically "off-cycle."

  • Impact: This slows the reaction (retardation) but usually doesn't kill it unless the allyl isomerizes to a styrene (conjugated), which binds Pd much more tightly.

Vector 2: Ortho-Methyl Electronic Deactivation

While the methyl at C2 is meta to the bromide at C4 (sterically negligible for OA), it is an electron-donating group (EDG).

  • Mechanism: EDGs make the C-Br bond more electron-rich and stronger, slightly increasing the activation energy for oxidative addition compared to an unsubstituted bromobenzene [1].

  • Synergy: The slower OA (due to electronics) gives the Allyl group more time to trap the Pd(0), exacerbating Vector 1.

Actionable Protocols

Protocol 1: The "Spike" Test (Check for Extrinsic Poisons)

Use this to determine if your substrate contains hidden sulfur/nitrogen poisons.

  • Setup: Run a standard coupling with a "control" substrate (e.g., 4-bromotoluene) that is known to work well.

  • The Spike: In a second vial, run the same control reaction but add 10 mol% of your problematic 1-Allyl-4-bromo-2-methylbenzene substrate.

  • Analysis:

    • If the control reaction works normally: Your substrate is not a poison; the issue is its intrinsic reactivity (sterics/electronics).

    • If the control reaction fails/slows significantly: Your substrate contains a poisonous impurity (likely from its synthesis).

Protocol 2: The "Same-Excess" Experiment

Adapted from Blackmond’s Reaction Progress Kinetic Analysis (RPKA) [2].

  • Experiment A (Standard): Run reaction with [Substrate] = 0.1M, [Catalyst] = 1 mol%.

  • Experiment B (Same Excess): Run reaction with [Substrate] = 0.05M, [Catalyst] = 1 mol%, but add 0.05M of inert product (or a mimic) at the start.

  • Plot: Conversion vs. Time.

  • Result: If the curves overlay after time-shifting, the catalyst is robust. If Experiment B is slower, the product (or byproduct) is poisoning the catalyst.

Optimization Matrix

If you confirm the catalyst is dying (not poisoned by impurities), switch to these robust systems designed for "difficult" aryl halides.

VariableRecommendationRationale
Ligand Buchwald Gen-3 (e.g., XPhos, SPhos) Bulky dialkylbiaryl phosphines facilitate oxidative addition on electron-rich rings and prevent off-cycle alkene binding [3].
Pre-Catalyst Pd(crotyl)(XPhos)Cl Avoids Pd2(dba)3. DBA is an alkene that can exchange with your allyl group, complicating kinetics. Use a pre-formed Pd(II) precatalyst.[4]
Base K3PO4 (anhydrous) or K2CO3 Avoid strong alkoxides (NaOtBu) which promote

-hydride elimination and allyl isomerization.
Scavenger Maleic Anhydride (Add 1-2 mol%) Advanced: If alkene binding is the issue, trace maleic anhydride can stabilize Pd(0) without inhibiting OA (use with caution).

FAQ: Quick Troubleshooting

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd-black" formation indicates the ligand is not holding the metal. Your oxidative addition is too slow, allowing Pd(0) to aggregate. Solution: Switch to a bidentate ligand (e.g., dppf) or a bulky monodentate (XPhos) and ensure rigorous degassing (O2 accelerates aggregation).

Q: I see a byproduct with Mass M+0 (Isomer). What is it? A: It is likely the styrene derivative (1-(1-propenyl)-4-bromo-2-methylbenzene). The double bond migrated into conjugation with the ring. This is catalyzed by Pd-H species. Solution: Use an anhydrous base (K3PO4) and avoid alcohols as solvents.

Q: Can I use Pd(PPh3)4? A: Not recommended. Triphenylphosphine is labile and easily displaced by the allyl group of your substrate. You need a ligand that binds tighter than the alkene.

References

  • Electronic Effects in Oxidative Addition

    • Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.[5]

    • Source: ResearchGate / Journal of Organometallic Chemistry.
    • URL:

  • Kinetic Profiling (Same-Excess Protocol)

    • Title: Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool.[1][2][3][6]

    • Source: Journal of the American Chemical Society (ACS).[1]

    • URL:

  • Ligand Selection for Allyl Interference

    • Title: Buchwald-Hartwig Amination (and rel
    • Source: JMCCT Cross-Coupling Guide.
    • URL:

  • General Troubleshooting

    • Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
    • Source: BenchChem Technical Guides.
    • URL:

Sources

Technical Support Center: Purification Strategies for 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Allyl-4-bromo-2-methylbenzene. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the target molecule from its structural isomers and other impurities. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions that arise when working with 1-Allyl-4-bromo-2-methylbenzene.

Q1: My initial analysis (GC-MS or NMR) shows multiple peaks around my target product. What are the likely isomeric impurities?

A1: The presence of isomers is a common outcome in the synthesis of polysubstituted aromatic rings. Depending on your synthetic route (e.g., Friedel-Crafts allylation of 1-bromo-3-methylbenzene or bromination of 3-methylallylbenzene), you will likely encounter positional isomers. The most probable contaminants are other isomers of allyl-bromo-methylbenzene where the substituents are arranged differently on the aromatic ring.

Table 1: Potential Isomers and Byproducts of 1-Allyl-4-bromo-2-methylbenzene

Compound NameStructureKey Differentiating Features
1-Allyl-4-bromo-2-methylbenzene (Target) C10H11BrThe desired product.
1-Allyl-2-bromo-4-methylbenzeneC10H11BrA common positional isomer. Its polarity and boiling point may be very similar to the target compound, making separation challenging.
2-Allyl-1-bromo-4-methylbenzeneC10H11BrAnother possible positional isomer.
1-Bromo-2-methyl-4-(prop-1-en-1-yl)benzeneC10H11BrAn isomer resulting from the migration of the double bond in the allyl group. This is often thermodynamically more stable.
Dibrominated or Poly-allylated SpeciesVariesThese are typically higher in molecular weight and can often be separated more easily due to significant differences in polarity and boiling point.

Q2: Why is separating these isomers so difficult?

A2: Positional isomers of substituted benzenes often have very similar physical properties, such as boiling points, melting points, and solubility.[1][2] This similarity arises because they have the same molecular formula and functional groups, differing only in their spatial arrangement. Consequently, traditional separation techniques like distillation or simple crystallization can be ineffective.[3] High-resolution techniques are often required to exploit subtle differences in polarity or shape.

Part 2: Isomer Identification and Characterization Workflow

Before attempting any purification, it is critical to understand the composition of your crude mixture. This workflow provides a systematic approach to characterizing the impurities.

G cluster_start Start: Crude Product cluster_analysis Analytical Workflow cluster_interpretation Data Interpretation cluster_decision Decision Point Start Crude Reaction Mixture TLC Initial TLC Analysis (Multiple Solvent Systems) Start->TLC Spot on plate GCMS GC-MS Analysis TLC->GCMS Confirm volatility & mass Identify Identify Number of Components (TLC Spots / GC Peaks) TLC->Identify NMR ¹H and ¹³C NMR Spectroscopy GCMS->NMR Confirm structure Quantify Quantify Relative Abundance (GC Peak Integration) GCMS->Quantify Structure Structural Elucidation (NMR & MS Fragmentation) NMR->Structure Decision Proceed to Purification Strategy Selection Identify->Decision Quantify->Decision Structure->Decision

Caption: Figure 1: Workflow for Isomer Identification and Characterization.

Step-by-Step Analytical Protocol:
  • Thin-Layer Chromatography (TLC):

    • Objective: To get a quick, qualitative assessment of the mixture's complexity and to screen for suitable solvent systems for column chromatography.

    • Protocol:

      • Dissolve a small sample of your crude product in a volatile solvent (e.g., dichloromethane).

      • Spot the solution onto a silica gel TLC plate.

      • Develop the plate in a series of solvent systems with varying polarities (e.g., 100% Hexanes, 9:1 Hexanes:Ethyl Acetate, 5:1 Hexanes:Ethyl Acetate).

      • Visualize the spots using a UV lamp (254 nm). The number of spots corresponds to the minimum number of components in your mixture.

    • Expert Insight: Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.2-0.35.[4] This generally provides the best separation in column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To separate volatile components and identify them by their mass-to-charge ratio and fragmentation patterns. This is arguably the most powerful tool for this specific problem.

    • Protocol:

      • Prepare a dilute solution of the crude product in a suitable solvent (e.g., ethyl acetate or hexane).

      • Inject the sample into a GC-MS equipped with a capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent).[5]

      • Run a temperature gradient program to ensure the separation of components with close boiling points.

    • Trustworthiness: The mass spectrometer provides unambiguous molecular weight data (look for the molecular ion peak corresponding to C10H11Br) and characteristic fragmentation patterns that can help distinguish between isomers.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide detailed structural information about the compounds in the mixture.

    • Protocol:

      • Acquire a ¹H NMR spectrum of the crude product.

      • Analyze the aromatic region (typically 6.5-8.0 ppm). The splitting patterns (singlets, doublets, triplets) and coupling constants are unique to the substitution pattern on the benzene ring and can definitively identify the positional isomers.

      • Analyze the aliphatic region to confirm the presence and structure of the allyl and methyl groups.

Part 3: Purification Strategy Selection

Choosing the right purification method is crucial for success. This decision tree and the subsequent table will guide you through the selection process based on your specific needs.

G Start Crude Product (Isomer Mixture) Q_Scale What is the scale of your experiment? Start->Q_Scale Q_Purity What is the required final purity? Q_Scale->Q_Purity < 10 g (Lab Scale) Q_Properties Are there significant differences in boiling points (>10-15 °C)? Q_Scale->Q_Properties > 10 g (Pilot/Scale-up) Flash Flash Column Chromatography Q_Purity->Flash Good Purity (95-98%) Prep_HPLC Preparative HPLC Q_Purity->Prep_HPLC High Purity (>99%) Q_Solid Is the target compound a solid? Q_Properties->Q_Solid No Distill Fractional Vacuum Distillation Q_Properties->Distill Yes Crystallize Recrystallization Q_Solid->Crystallize Yes No_Crystallize Crystallization is not an option. Consider other methods. Q_Solid->No_Crystallize No (Product is an oil) Flash->Prep_HPLC For higher purity Distill->Q_Solid If still impure No_Distill Distillation is not effective. Consider chromatography.

Caption: Figure 2: Decision Tree for Selecting a Purification Strategy.

Table 2: Comparison of Primary Purification Strategies

MethodPrincipleProsConsBest For...
Flash Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel) due to polarity differences.Versatile, applicable to most organic compounds, good for moderate scales (mg to g).[8]Can be labor-intensive, consumes significant solvent, resolution may be limited for very similar isomers.The default and most common method for lab-scale purification of isomeric mixtures.
Preparative HPLC High-resolution separation based on polarity (normal or reverse phase) using high pressure and fine stationary phase particles.Extremely high resolution, capable of separating very similar isomers.[9][10]Expensive, low throughput, requires specialized equipment and large solvent volumes.Achieving >99.5% purity for analytical standards or when all other methods fail.
Fractional Vacuum Distillation Separation based on differences in boiling points.Cost-effective for large quantities, can yield high purity if boiling points differ sufficiently.[3][11]Ineffective for isomers with close boiling points, potential for thermal degradation of the product.Large-scale purification where isomers have a boiling point difference of at least 10-15 °C.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the mother liquor.Can yield very high purity (>99%), cost-effective, highly scalable.[12][13]The product must be a solid at room temperature, and a suitable solvent must be found. Yield can be lost.Purifying a solid target compound from small amounts of isomeric impurities.
Part 4: Troubleshooting Guides for Key Purification Techniques

This section provides practical, field-proven advice in a question-and-answer format to address specific problems you might encounter.

Guide 1: Flash Column Chromatography

Q: My isomers are co-eluting or have very poor separation on the TLC plate (ΔRf < 0.1). What should I do?

A: This is a classic challenge. Here is a hierarchical approach to solving it:

  • Optimize the Mobile Phase:

    • Causality: The polarity of the eluent is the primary driver of separation on silica gel. You need to find the "sweet spot" where the isomers interact differently with the stationary phase.

    • Action: Switch to a less polar solvent system. For example, if you are using 10:1 Hexanes:Ethyl Acetate, try 20:1 or even 50:1. You can also try a different solvent combination entirely, such as Hexanes:Dichloromethane or Hexanes:Toluene, which can alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Causality: If silica gel (which is acidic) doesn't work, a different adsorbent might offer different selectivity.

    • Action: Consider using neutral or basic alumina. For very non-polar compounds, reverse-phase chromatography (using a C18-functionalized silica gel and polar solvents like acetonitrile/water) can sometimes provide a completely different and effective separation profile.[9]

  • Improve Column Packing and Loading:

    • Causality: A poorly packed column or an overloaded sample will lead to broad peaks and poor resolution.

    • Action:

      • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique prevents band broadening at the start of the column.[4]

      • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation.

Table 3: Troubleshooting Common Issues in Column Chromatography

IssueProbable CauseRecommended Solution
Cracked/Channeled Column Silica gel was not packed properly; column ran dry.Re-pack the column. Ensure the silica slurry is homogeneous and never let the solvent level drop below the top of the silica bed.
Streaking of Spots on TLC/Column Compound is too polar for the solvent system; sample is acidic/basic on a silica column; sample is overloaded.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Reduce the amount of sample loaded onto the column.
No Compounds Eluting The solvent system is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexanes and slowly add ethyl acetate.
Guide 2: Fractional Vacuum Distillation

Q: I'm trying to distill my product, but I'm not getting a clean separation between fractions. What's going wrong?

A: Effective fractional distillation hinges on achieving equilibrium between the liquid and vapor phases.

  • Check Your Column Efficiency:

    • Causality: Isomers with close boiling points require a column with a high number of theoretical plates to achieve separation.

    • Action: Use a vacuum-jacketed column packed with a high-surface-area material like Vigreux indentations, Raschig rings, or metal sponges. Ensure the column is well-insulated to maintain the temperature gradient.

  • Control the Reflux Ratio:

    • Causality: The reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) controls the purification efficiency. A higher reflux ratio allows for more vapor-liquid equilibrium cycles, leading to better separation.

    • Action: Collect the distillate slowly. A high takeoff rate will destroy the temperature gradient and lead to poor separation. Aim for a low drop rate at the collection adapter.

  • Ensure a Stable Vacuum:

    • Causality: Fluctuations in pressure will cause the boiling points to change, ruining the separation.

    • Action: Check all joints for leaks. Use high-vacuum grease and ensure your vacuum pump is in good working order and protected by a cold trap.

Guide 3: Recrystallization

Q: I can't find a suitable solvent for recrystallization. Either my product is too soluble, or it won't dissolve at all.

A: Finding the right solvent is key. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.

  • Use a Two-Solvent System:

    • Causality: This is the most common solution when a single solvent fails. You use one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"), and the two solvents must be miscible.

    • Action:

      • Dissolve your compound in the minimum amount of the hot soluble solvent.

      • Slowly add the anti-solvent dropwise to the hot solution until it just starts to become cloudy (this is the saturation point).

      • Add a drop or two of the soluble solvent to make the solution clear again.

      • Allow the solution to cool slowly. Crystals should form.

  • Try Seeding the Solution:

    • Causality: Crystallization requires a nucleation event. If the solution is supersaturated but no crystals are forming, introducing a seed crystal can initiate the process.[14]

    • Action: If you have a pure crystal of your target compound, add a tiny speck to the cold, supersaturated solution. Alternatively, you can scratch the inside of the flask with a glass rod to create microscopic glass fragments that can act as nucleation sites.

References
  • Zinnen, H., Hobbs, S., & Gembicki, S. (1985). New Separations Technology for Aromatic Chemicals. Separation & Purification Reviews, 19(11), 737-761. [Link: Not directly available, but cited in various sources]
  • Sui, D., et al. (2023). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Journal of Chemical Education. [Link: https://pubs.acs.org/journal/jceda8]
  • Arkenbout, G. F. (1995). Melt Crystallization Technology. Technomic Publishing Company.
  • Sulzer Chemtech. (n.d.). Fractional Crystallization. [Link: https://www.sulzer.
  • Jiang, S., et al. (2022). Highly Efficient Separation of C8 Aromatic Isomers by Rationally Designed Nonaromatic Metal–Organic Frameworks. Journal of the American Chemical Society, 144(48), 22067–22075. [Link: https://pubs.acs.org/doi/10.1021/jacs.2c09849]
  • Luhning, R. W., & O'Connell, H. E. (1965). Separation of position isomers. U.S. Patent No. US2732393A. [Link: https://patents.google.
  • Mark, H. F. (1980). Process for separating isomeric mixtures. U.S. Patent No. US4514574A. [Link: https://patents.google.
  • Lee, M. J., & Lin, H. M. (2011). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering, 6(5), 764-771. [Link: https://onlinelibrary.wiley.com/journal/19322143]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. [Link: https://helixchrom.com/hplc-methods-for-analysis-of-bromide-ion/]
  • Bloch, H. S. (1973). Separation of diethylbenzene isomers by distillation and dehydrogenation. U.S. Patent No. US3715408A. [Link: https://patents.google.
  • Hofer, T. S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4349. [Link: https://www.mdpi.com/1420-3049/24/23/4349]
  • Sludger. (2019). Separation of isomers by selective seeding and crystallisation? ScienceMadness Discussion Board. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=130833]
  • Ott, D. E. (1969). Analysis of Brominated Benzene Compounds by Gas Chromatography. Journal of the Association of Official Analytical Chemists, 52(4), 681-684. [Link: https://academic.oup.com/jaoac/issue]
  • Stepanski, M. (2002). New Hybrid Process for Purification and Separation of MDI Isomers. Sulzer Technical Review.
  • Jakab, E., & Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 78(1), 106-114. [Link: https://pubmed.ncbi.nlm.nih.gov/17042858/]
  • Haglund, P. (1996). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Journal of Chromatography A, 724(1-2), 219-228. [Link: https://www.sciencedirect.
  • Eganhouse, R. P. (2001). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link: https://www.usgs.gov/labs/geologic-and-environmental-research-science-center]
  • YMC. (n.d.). ECOPLUS glass columns for the purification of isomers. Chromatography Today. [Link: https://www.chromatographytoday.
  • Agilent Technologies. (2021). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link: https://www.agilent.com/en/library/applications/application-fast-gc-ms-analysis-benzene-total-aromatic-content-motor-gasoline-5994-3904en-agilent]
  • Portland State University. (n.d.). GC/MS Analysis of Benzene in Gasoline. [Link: https://chem.pdx.edu/~cool/CH336/Experiments/Expt_10_Benzene_in_Gasoline.pdf]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Position Substitution of 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development and complex molecule synthesis evolve, late-stage C(sp3)–H functionalization remains a formidable challenge. When working with 1-Allyl-4-bromo-2-methylbenzene , achieving selective substitution at the 2-position (specifically, the benzylic functionalization of the C2-methyl group) presents a classic clash between thermodynamic preference and steric hindrance.

This guide provides the mechanistic rationale, troubleshooting matrices, and validated protocols to bypass these limitations using state-of-the-art photoredox catalysis.

Quantitative Site-Reactivity Profile

To understand the chemoselectivity challenge, we must first compare the quantitative bond dissociation energies (BDEs) and the steric microenvironments of the molecule's reactive sites.

Reactive SiteBond TypeApprox. BDE (kcal/mol)Steric EnvironmentPreferred Activation Method
C1-Allyl (-CH₂-) Secondary (Benzylic & Allylic)~80.0Highly HinderedSmall Radicals (Br•, Cl•)
C2-Methyl (-CH₃) Primary (Benzylic)~88.5Accessible (Primary)Bulky HAT (TBADT*)
C4-Bromo (-Br) Aryl C–Br~81.0UnhinderedPd/Ni Cross-Coupling
Frequently Asked Questions (FAQs)

Q: Why does standard Wohl-Ziegler bromination (NBS/AIBN) fail to yield the C2-functionalized product? A: In 1-Allyl-4-bromo-2-methylbenzene, you have two competing benzylic sites. The C1-allyl group contains a secondary carbon that is simultaneously benzylic and allylic, giving it an exceptionally low C–H BDE (~80 kcal/mol). The C2-methyl group is a primary benzylic site with a higher BDE (~88.5 kcal/mol). Under thermodynamic control, standard radical abstractors (like the succinimidyl or bromine radical) will overwhelmingly abstract the weaker C1-allyl hydrogen. To achieve "2-position substitution" (functionalizing the C2-methyl), you must completely override this innate thermodynamic preference.

Q: How do we overcome the steric shielding and thermodynamic disadvantage of the C2-methyl group? A: By weaponizing the steric hindrance itself through Hydrogen Atom Transfer (HAT) photocatalysis . The 1-allyl group's free rotation creates a physical shield over the adjacent C2-methyl group. We can exploit this by using a massive polyoxometalate catalyst: Tetrabutylammonium decatungstate (TBADT). Upon excitation, the TBADT* excited state becomes a potent HAT agent. Due to its immense size, TBADT* is kinetically barred from accessing the sterically congested secondary C1-allyl -CH₂- group. Instead, it selectively abstracts the hydrogen from the more exposed, primary C2-methyl group, perfectly reversing the innate chemoselectivity [1].

Q: Does the 4-bromo substituent interfere with the photoredox HAT process? A: No. The C(sp2)–Br bond is generally inert to decatungstate-mediated HAT. In a pure HAT protocol, the 4-bromo group remains untouched, serving as an orthogonal handle for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions [2].

Troubleshooting Guide
Observation / IssueMechanistic CauseRecommended Solution
Mixture of C1-allylic and C2-benzylic products Poor steric differentiation by the HAT reagent (e.g., using small radicals).Abandon standard halogenation. Switch to a bulky HAT catalyst like TBADT under 390 nm irradiation.
Over-oxidation to carboxylic acid at C2 Uncontrolled radical lifetime or excess oxygen in the system. O₂ intercepts the C2-radical.Strictly degas the solvent (freeze-pump-thaw) and run under Argon. This validates your inert atmosphere technique.
Loss of the allyl double bond Electrophilic addition of HBr generated in situ during radical halogenation.Add an acid scavenger (e.g., solid K₂CO₃ or an epoxide) to the reaction mixture to neutralize transient acids.
No conversion / Starting material recovered TBADT* excited state is being quenched before HAT can occur, or light penetration is poor.Ensure LEDs emit exactly at 390 nm (TBADT absorption peak). Dilute the reaction to 0.1 M to improve photon flux [3].
Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the choice of HAT catalyst.

G SM 1-Allyl-4-bromo-2-methylbenzene SmallHAT Standard HAT (e.g., Br•) Small Radical SM->SmallHAT Thermodynamic Control BulkyHAT TBADT* Photocatalysis Bulky HAT Catalyst SM->BulkyHAT Steric Control C1Radical C1-Allylic Radical (Electronically Favored) SmallHAT->C1Radical C2Radical C2-Benzylic Radical (Sterically Accessible) BulkyHAT->C2Radical Undesired C1-Substituted Byproduct (Undesired) C1Radical->Undesired Desired C2-Substituted Product (Desired) C2Radical->Desired

Chemoselective divergence in C-H functionalization: Steric control via TBADT overrides thermodynamics.

Experimental Protocol: Site-Selective C2-Methyl Alkylation via Decatungstate Photocatalysis

This self-validating protocol details the functionalization of the C2-methyl group with a Michael acceptor (e.g., dimethyl maleate) while leaving the C1-allyl and C4-bromo groups intact.

Reagents:

  • 1-Allyl-4-bromo-2-methylbenzene (1.0 equiv, 0.5 mmol)

  • Dimethyl maleate (Radical trap, 1.5 equiv, 0.75 mmol)

  • Tetrabutylammonium decatungstate (TBADT) (2 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN), 5 mL.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add TBADT (33 mg, 0.01 mmol) and dimethyl maleate (108 mg, 0.75 mmol).

  • Substrate Addition: Add 1-Allyl-4-bromo-2-methylbenzene (105.5 mg, 0.5 mmol) dissolved in 5 mL of anhydrous MeCN.

  • Degassing (Critical Causality Step): Seal the tube with a rubber septum and sparge the solution with Argon for a minimum of 15 minutes.

    • Self-Validation Check: Oxygen is a triplet diradical that rapidly quenches the excited state of TBADT* and intercepts carbon-centered radicals. If your reaction turns pale yellow and yields C2-carboxylic acids during workup, your degassing protocol failed.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 390 nm LEDs. Stir vigorously at room temperature for 18 hours.

    • Causality Check: A cooling fan MUST be used to maintain the temperature below 30°C. Elevated temperatures will trigger thermal background reactions, overriding the delicate steric control of the photocatalyst and leading to C1-allylic substitution.

  • Workup: Turn off the LEDs. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure C2-alkylated product.

References
  • Ravelli, D., Fagnoni, M., Fukuyama, T., Nishikawa, T., & Ryu, I. (2017). Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope. ACS Catalysis, 8(1), 201-213. URL:[Link]

  • Sarver, P. (2022). The Decatungstate Anion in Metallaphotoredox Catalysis. Princeton University Dataspace. URL:[Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1634-1721. URL:[Link]

Sources

Validation & Comparative

GC-MS fragmentation patterns for identifying 1-Allyl-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: GC-MS Fragmentation Patterns for the Identification of 1-Allyl-4-bromo-2-methylbenzene

Introduction As a Senior Application Scientist, I frequently encounter analytical challenges when distinguishing halogenated allylbenzenes from their structural isomers during drug development and materials synthesis. 1-Allyl-4-bromo-2-methylbenzene (CAS 1037088-26-8) is a highly versatile synthetic building block, but its terminal alkene is susceptible to thermal isomerization—often migrating to form the thermodynamically stable, conjugated styrene derivative. Misidentification at this stage can derail downstream cross-coupling reactions or polymerizations.

This guide provides an objective, data-driven framework for identifying 1-Allyl-4-bromo-2-methylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). By analyzing its electron ionization (EI) fragmentation pathways and comparing it against saturated and conjugated alternatives, researchers can establish a self-validating analytical protocol.

Mechanistic Principles of Fragmentation (Causality & Experience)

When subjected to standard 70 eV electron ionization, 1-Allyl-4-bromo-2-methylbenzene undergoes highly predictable, structure-specific unimolecular decompositions. Understanding why these fragments form is essential for accurate spectral interpretation:

  • The Isotopic Halogen Signature: Bromine naturally exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 natural abundance. The molecular ion (
    
    
    ) will therefore appear as a distinct doublet at m/z 210 and 212. Any fragment that retains the bromine atom will preserve this 1:1 doublet, serving as a built-in validation mechanism for the presence of the halogen [1].
  • Benzylic Cleavage (The Diagnostic Step): The most favored fragmentation pathway for allylbenzenes is the cleavage of the C-C bond beta to the aromatic ring. For an allyl group (-CH

    
    -CH=CH
    
    
    
    ), this results in the expulsion of a neutral vinyl radical (•CH=CH
    
    
    , 27 Da). The remaining ion (m/z 183/185) is a highly stable substituted benzyl cation, which often rearranges into a tropylium ion structure. This -27 Da loss is the primary differentiator between allylbenzenes and their propyl or styrene counterparts [2].
  • Halogen Loss: The relatively weak C-Br bond allows for the direct loss of a bromine radical (•Br, 79/81 Da), yielding an allyl-methylphenyl cation at m/z 131. The sudden absence of the 1:1 isotopic doublet in this peak confirms the loss of the halogen [3].

Visualizing the Fragmentation Pathway

Below is the logical progression of the EI-MS fragmentation for 1-Allyl-4-bromo-2-methylbenzene, mapping the precursor ions to their stable diagnostic fragments.

GCMS_Fragmentation M 1-Allyl-4-bromo-2-methylbenzene M+• (m/z 210 / 212) F1 Loss of Vinyl (-27 Da) Bromo-methylbenzyl Cation m/z 183 / 185 M->F1 Benzylic Cleavage (- •CH=CH2) F2 Loss of Bromine (-79/81 Da) Allyl-methylphenyl Cation m/z 131 M->F2 Halogen Cleavage (- Br•) F3 Loss of Allyl (-41 Da) Bromo-methylphenyl Cation m/z 169 / 171 M->F3 Allylic Cleavage (- •CH2CH=CH2) F4 Tropylium Ion Derivative m/z 104 F1->F4 (- Br•) F2->F4 (- •CH=CH2)

GC-MS fragmentation pathways of 1-Allyl-4-bromo-2-methylbenzene highlighting key diagnostic ions.

Performance Comparison: Differentiating Structural Alternatives

To ensure scientific integrity and prevent false positives, the analyte's spectrum must be compared against structurally similar alternatives. The table below summarizes the quantitative spectral data used to distinguish the target from a saturated analog (1-Bromo-4-propylbenzene) and a conjugated isomer (4-Bromo-2-methylstyrene).

Analytical Feature1-Allyl-4-bromo-2-methylbenzene (Target)1-Bromo-4-propylbenzene (Saturated Alternative)4-Bromo-2-methylstyrene (Conjugated Alternative)
Side Chain Structure -CH

-CH=CH

(Allyl)
-CH

-CH

-CH

(Propyl)
-CH=CH-CH

(Propenyl/Styrene)
Molecular Ion (

)
m/z 210 / 212 (1:1)m/z 198 / 200 (1:1)m/z 210 / 212 (1:1)
Primary Benzylic Cleavage Loss of Vinyl (•CH=CH

, -27 Da)
Loss of Ethyl (•CH

CH

, -29 Da)
Loss of Hydrogen (•H, -1 Da)
Base Peak / Major Ion m/z 183 / 185m/z 169 / 171m/z 209 / 211
Secondary Tropylium Ion m/z 131 (Loss of Br)m/z 119 (Loss of Br)m/z 131 (Loss of Br)
Isomerization Risk High (Thermally migrates to styrene)NoneLow (Thermodynamically stable)

Causality Insight: Notice that the conjugated alternative (the styrene derivative) shares the exact same molecular weight (211.10 g/mol ) and


 as our target. However, because its double bond is conjugated with the aromatic ring, benzylic cleavage is energetically unfavorable. Instead, it preferentially loses a hydrogen atom to form a stable phenylallyl cation (m/z 209/211). If your GC-MS spectrum shows a base peak at m/z 209/211 instead of 183/185, your allylbenzene has isomerized prior to or during analysis.

Experimental Protocol: Self-Validating GC-MS Workflow

To accurately capture the fragmentation pattern without inducing thermal isomerization in the GC inlet, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Dissolve 1-Allyl-4-bromo-2-methylbenzene in GC-grade dichloromethane (DCM) to achieve a final concentration of 50 µg/mL. (Reasoning: DCM expands significantly less than hexane upon vaporization in the inlet, ensuring a tighter sample band and preventing flashback).

  • Prepare a blank DCM vial to run prior to the sample to validate column cleanliness and establish a baseline.

Step 2: Instrument Configuration (Inlet & Column)

  • Install a non-polar 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5ms or DB-5ms, 30 m × 0.25 mm × 0.25 µm).

  • Set the carrier gas (Helium, 99.999% purity) to a constant flow rate of 1.0 mL/min.

  • Critical Step: Set the GC inlet temperature to 220 °C (lower than the standard 250 °C). (Reasoning: Allylbenzenes can undergo thermally induced double-bond migration to the more stable conjugated propenylbenzene form at high temperatures. Lowering the inlet temperature mitigates this artifact).

  • Use a split injection mode with a 20:1 ratio to prevent column overloading and peak tailing.

Step 3: Oven Temperature Programming

  • Initial temperature: 60 °C, hold for 2.0 minutes.

  • Ramp 1: 15 °C/min to 180 °C.

  • Ramp 2: 25 °C/min to 280 °C.

  • Final hold: 280 °C for 3.0 minutes. (Reasoning: The slow initial ramp ensures the separation of any low-molecular-weight impurities or solvent tailing, while the fast secondary ramp bakes out the column, reducing overall run time).

Step 4: Mass Spectrometer (EI) Parameters

  • Transfer line temperature: 280 °C.

  • Ion source temperature: 230 °C.

  • Ionization energy: 70 eV.

  • Scan range: m/z 40 to 300.

  • Solvent delay: 3.5 minutes (to protect the MS filament from the concentrated DCM solvent front).

Step 5: Data Validation

  • Extract the chromatogram specifically at m/z 210 and 212. Ensure the peaks perfectly co-elute.

  • Integrate the peak areas for m/z 210 and 212; the ratio must be between 0.95 and 1.05. This self-validates the presence of a single bromine atom.

  • Verify the presence of the m/z 183/185 doublet (base peak) to confirm the terminal allyl moiety over the conjugated styrene isomer.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: Interpretation of Isotopic Patterns". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Collard Group, Georgia Institute of Technology. "Mass Spectrometry: Basic Experiment and Fragmentation of Alkylbenzenes". Georgia Tech Chemistry. URL:[Link]

  • Jo, S.-C., et al. "Hyperthermal Collision-induced Dissociation of Bromotoluene Radical Cations at Self-Assembled Monolayer Surfaces". Journal of the American Society for Mass Spectrometry. URL:[Link]

Publish Comparison Guide: Structural Validation of 1-Allyl-4-bromo-2-methylbenzene via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The Challenge: In the synthesis of complex aryl-allyl derivatives like 1-Allyl-4-bromo-2-methylbenzene , confirming the successful installation of the allyl group while retaining the specific 1,2,4-trisubstitution pattern is critical. While NMR is the gold standard for connectivity, it is time-consuming and requires deuterated solvents.

The Solution: Infrared (IR) Spectroscopy offers a rapid, solvent-free, and non-destructive alternative for routine structural validation. This guide demonstrates how to utilize specific vibrational modes—specifically the vinyl out-of-plane bending (910/990 cm⁻¹) and the 1,2,4-trisubstituted aromatic fingerprint (800–900 cm⁻¹) —to validate the structure with high confidence, distinguishing it from starting materials and regioisomers.

Part 2: Technical Background & Mechanistic Logic

The Molecule: 1-Allyl-4-bromo-2-methylbenzene

To validate this structure, we must confirm the presence of three distinct moieties and their relative positions:

  • Allyl Group (-CH₂-CH=CH₂): The key handle for further functionalization.

  • Aromatic Core: A benzene ring with a specific 1,2,4-substitution pattern.

  • Substituents: A methyl group (-CH₃) and a bromo group (-Br).

Why IR? (The Causality)
  • Allyl Validation: The allyl group possesses a unique "fingerprint" in the alkene region. The terminal vinyl group (=CH₂) exhibits strong out-of-plane (OOP) bending vibrations that are distinct from internal alkenes.

  • Regio-Chemistry: The substitution pattern on the benzene ring alters the allowed vibrational modes of the remaining aromatic protons (C-H wagging). A 1,2,4-pattern generates a specific set of bands in the fingerprint region (600–900 cm⁻¹) that differs from 1,2,3- or 1,3,5-isomers.[1]

Part 3: Comparative Analysis (Performance vs. Alternatives)

While IR is the focus, a robust scientist must understand where it stands relative to alternatives like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Structural Validation Method Comparison
FeatureIR Spectroscopy (Recommended for Screening)1H-NMR Spectroscopy (Gold Standard)Mass Spectrometry (MS)
Primary Output Functional group presence & substitution patternExact H-connectivity & integrationMolecular weight & fragmentation
Isomer Distinction High (Fingerprint region distinguishes ortho/meta/para)Very High (Coupling constants J-values)Low (Regioisomers often have identical mass)
Throughput < 2 mins (ATR-FTIR)15–30 mins (Prep + Acquisition)5–10 mins
Sample State Neat liquid/solid (No solvent needed)Requires deuterated solvent (e.g., CDCl₃)Requires ionization compatibility
Validation Logic Binary Check: Is the Allyl band present? Is the 1,2,4-pattern intact?Detailed Check: Integration of allyl protons (2:1:2) vs aromatic protons.[2][3]Mass Check: Confirms formula (C₁₀H₁₁Br), not structure.

Part 4: Experimental Protocol (Self-Validating System)

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which eliminates sample preparation errors associated with KBr pellets (e.g., moisture absorption).

Reagents & Equipment[2][4][5][6]
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 16–32 scans.

  • Cleaning Solvent: Isopropanol or Acetone.

Step-by-Step Workflow
  • Background Acquisition:

    • Clean the ATR crystal. Ensure the energy throughput is nominal.

    • Acquire a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Place 1 drop (approx. 10 µL) of 1-Allyl-4-bromo-2-methylbenzene (typically a liquid or low-melting solid) onto the crystal center.

    • Self-Validation Check: Ensure the sample covers the "active spot" of the crystal entirely.

  • Acquisition:

    • Collect the spectrum from 4000 to 600 cm⁻¹.

    • Signal Check: The strongest peaks (C-H stretches) should have roughly 60–80% transmittance (or 0.1–0.5 Absorbance units). If peaks are "flat-topped," the detector is saturated; reduce sample thickness or gain.

  • Post-Processing:

    • Apply baseline correction if necessary.

    • Identify key diagnostic bands (see Table 2).

Part 5: Data Interpretation & Validation Criteria

To validate the structure, the spectrum must exhibit the following band profile. Absence of the "Allyl" bands indicates failed reaction. Shift of "Aromatic" bands suggests isomerization.

Table 2: Diagnostic Peak Assignment for 1-Allyl-4-bromo-2-methylbenzene
Functional GroupFrequency (cm⁻¹)Vibration ModeValidation Criteria
Allyl (Alkene) 3080 =C-H StretchWeak, sharp band >3000 cm⁻¹.
Allyl (Alkene) 1640 C=C StretchMedium intensity. Confirms unsaturation.
Allyl (Terminal) 990 & 910 =C-H Out-of-Plane BendCRITICAL: Two strong bands. 910 cm⁻¹ is specific to terminal vinyl (-CH=CH₂).
Methyl Group 2960, 2870 C-H Stretch (sp³)Distinct from aromatic C-H.
Methyl Group 1380 C-H Bend (Umbrella)Characteristic methyl deformation.
Aromatic Ring 1600, 1500 C=C Ring StretchUsually 2-4 bands confirming benzene ring.
1,2,4-Substitution 800–860 C-H OOP (2 Adj H's)Corresponds to H's at positions 5 and 6.
1,2,4-Substitution 870–900 C-H OOP (Isolated H)Corresponds to isolated H at position 3.
C-Br Bond ~600–700 C-Br StretchOften weak/broad, but presence adds weight to validation.
The "Fingerprint" Logic[7]
  • 1,2,4-Trisubstituted Benzene: Look for two strong bands in the 800–900 cm⁻¹ region.

    • Contrast: A 1,4-disubstituted precursor (starting material) would show a single strong band ~800–850 cm⁻¹ (two pairs of equivalent H's).

    • Validation: If the spectrum shows the 910/990 allyl bands AND the split 800–900 aromatic bands, the structure is validated .

Part 6: Validation Logic Visualization

The following diagram illustrates the decision matrix for validating the product structure using IR data.

ValidationLogic Start Start: Acquire IR Spectrum CheckAllyl Check 910 & 990 cm⁻¹ (Allyl OOP Bending) Start->CheckAllyl NoAllyl STOP: Reaction Failed (Allyl group missing) CheckAllyl->NoAllyl Absent CheckFingerprint Check 800-900 cm⁻¹ Region (Aromatic Substitution) CheckAllyl->CheckFingerprint Present (Strong) Pattern14 Single Band ~820 cm⁻¹? (Likely p-substituted precursor) CheckFingerprint->Pattern14 Single Strong Band Pattern124 Two Bands: ~820 & ~880 cm⁻¹? (1,2,4-Trisubstitution) CheckFingerprint->Pattern124 Split Bands Ambiguous Ambiguous Result Proceed to NMR CheckFingerprint->Ambiguous Unclear CheckMethyl Check 2960/2870 cm⁻¹ (Methyl sp³ C-H) Pattern124->CheckMethyl FinalValid VALIDATION SUCCESS Structure Confirmed: 1-Allyl-4-bromo-2-methylbenzene CheckMethyl->FinalValid Present CheckMethyl->Ambiguous Absent

Caption: Logical decision tree for validating 1-Allyl-4-bromo-2-methylbenzene structure via IR markers.

References

  • NIST Chemistry WebBook. Benzene, 1-bromo-2-methyl- (IR Spectrum) & Benzene, 1-bromo-4-methyl- (IR Spectrum). National Institute of Standards and Technology.[4] [Link][4]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkenes & Aromatics).[Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016).[2][4] [Link]

  • Organic Chemistry Portal. Synthesis of Allylbenzene Derivatives.[Link]

Sources

Comparative Yield Analysis of Aryl Bromide Derivatives in Cross-Coupling: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a technical analysis of aryl bromide performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). Unlike generic overviews, this document focuses on the kinetic and thermodynamic impact of electronic and steric diversities on yield outcomes. It is designed for medicinal chemists and process engineers seeking to optimize catalytic systems for challenging substrates.

Introduction: The Mechanistic Pivots of Aryl Bromides

In cross-coupling, aryl bromides occupy a "Goldilocks" zone—more reactive than aryl chlorides but more stable and affordable than aryl iodides. However, their performance is not uniform.[1] The yield of a cross-coupling reaction involving an aryl bromide is primarily dictated by the rate of Oxidative Addition (OA) to the Pd(0) center.

  • Electron-Deficient Aryl Bromides: generally undergo faster oxidative addition due to the lower energy of the C-Br

    
     orbital, facilitating electron transfer from the metal.
    
  • Electron-Rich Aryl Bromides: often suffer from sluggish OA, requiring electron-rich ligands (e.g., alkylphosphines) to increase the nucleophilicity of the palladium center.

  • Steric Hindrance: Ortho-substitution traditionally impedes coordination, but recent "sterically induced acceleration" models suggest that bulky substrates can sometimes bypass standard pathways via radical mechanisms or mono-ligated species.

Visualization: The Kinetic Gatekeeper

The following diagram illustrates the catalytic cycle, highlighting where aryl bromide electronics exert the most influence.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + Ar-Br PdII_ArBr L-Pd(II)(Ar)(Br) (Oxidative Adduct) OxAdd->PdII_ArBr Fast for e- poor Slow for e- rich TransMet Transmetalation (Rate Limiting for Bulky Ar-Br) PdII_ArBr->TransMet + Nu-M (B, Sn, Zn) PdII_ArNu L-Pd(II)(Ar)(Nu) (Pre-Elimination Complex) TransMet->PdII_ArNu RedElim Reductive Elimination (Product Release) PdII_ArNu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu (Biaryl/Amine) RedElim->Product

Figure 1: Catalytic cycle emphasizing the Oxidative Addition step, which is the primary kinetic differentiator for aryl bromide derivatives.

Comparative Analysis: Yield Performance Data

The following data synthesizes performance trends across standard catalytic systems (e.g., Pd(PPh3)4/K2CO3 for Suzuki) and specialized systems (e.g., Pd2(dba)3/XPhos for Buchwald).

A. Electronic Effects (Hammett Correlation Trends)

Electron-withdrawing groups (EWGs) activate the C-Br bond, typically resulting in higher yields under standard conditions. Electron-donating groups (EDGs) deactivate the bond, often requiring higher temperatures or specialized ligands.

Substrate TypeSubstituent (para)Electronic NatureAvg. Yield (Standard)*Avg. Yield (Optimized)**Key Kinetic Bottleneck
Activated -NO₂, -CN, -CF₃Strong EWG92 - 98%>99%Transmetalation (rarely OA)
Neutral -H, -PhNeutral85 - 90%95 - 98%Balanced
Deactivated -OMe, -MeWeak EDG65 - 75%90 - 95%Oxidative Addition
Highly Deactivated -NH₂, -OHStrong EDG40 - 60%85 - 92%Oxidative Addition / Catalyst Poisoning

*Standard Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/H₂O, 80°C. **Optimized Conditions: Pd₂(dba)₃ / SPhos or XPhos, K₃PO₄, Dioxane, 100°C.

B. Steric Effects: The Ortho-Substitution Penalty

Steric bulk at the ortho position significantly impacts yield by hindering the approach of the palladium center.

Substrate ConfigurationSteric ProfileYield (PPh₃ Ligand)Yield (Buchwald Ligand)Mechanistic Insight
Para-substituted Minimal steric hindrance90%98%Standard cycle.
Ortho-substituted Moderate hindrance45 - 60%88 - 94%Transmetalation is impeded; requires bulky ligands (e.g., SPhos) to create an open pocket.
Di-ortho-substituted Severe hindrance< 10%75 - 85%Requires "flexible steric bulk" ligands or elevated temperatures to force coordination.
C. Heterocyclic Aryl Bromides

Heterocycles introduce coordinative competition. Nitrogen atoms can bind to Pd, displacing phosphines and arresting the cycle ("catalyst poisoning").

Heterocycle ClassChallengeRecommended Protocol Modification
2-Bromopyridine N-coordination to Pd; unstable boronic acids.Use MIDA boronates or trifluoroborates ; switch to chelating ligands like dppf.
3-Bromothiophene Sulfur poisoning (rare with modern ligands).High catalyst loading (2-5 mol%); rapid heating.
Bromopyrimidine Electron-deficient but prone to hydrolysis.Anhydrous conditions; weaker bases (CsF or K₃PO₄).

Experimental Protocols

To ensure reproducibility, we provide two "Gold Standard" protocols. These are self-validating systems: if the control fails, the reagents (likely the Pd source) are compromised.

Protocol A: General Suzuki-Miyaura Coupling (Robust)

Best for: Electron-neutral to electron-poor aryl bromides.

  • Setup: Charge a dry Schlenk tube with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent: Add a degassed mixture of Dioxane/Water (4:1 v/v) (0.2 M concentration relative to halide).

    • Why? Water is essential for activating the boronic acid to the boronate species (the active nucleophile).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: A 4-bromotoluene control should yield >90% 4-methylbiphenyl.

Protocol B: Buchwald-Hartwig Amination (Advanced)

Best for: Sterically hindered or electron-rich aryl bromides coupling with amines.

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (1 mol%) and XPhos (2-4 mol%) in dry Toluene or Dioxane . Stir for 5 mins at RT to generate the active L-Pd(0) species.

    • Note: The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

  • Addition: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Heat to 100°C for 4-16 hours.

  • Workup: Filter through a celite pad (to remove Pd black) and concentrate.

Decision Matrix for Ligand Selection

Selecting the right ligand is the single most effective way to recover yield in failing reactions.

LigandSelection Start Analyze Aryl Bromide IsSteric Is it Sterically Hindered (Ortho)? Start->IsSteric IsRich Is it Electron Rich (-OMe, -NH2)? IsSteric->IsRich No SPhos Use SPhos or XPhos (Buchwald Ligands) IsSteric->SPhos Yes IsHetero Is it a Heterocycle (Pyridine/Imidazole)? IsRich->IsHetero No AlkylP Use P(tBu)3 or PCy3 (Electron Rich) IsRich->AlkylP Yes Chelate Use dppf or Xantphos (Bidentate) IsHetero->Chelate Yes Standard Use PPh3 (Standard) IsHetero->Standard No

Figure 2: Logical workflow for selecting the optimal ligand system based on substrate properties.

References

  • Vertex AI Search. (2025). Experimental procedure for the Pd-catalyzed Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with aryl bromides. National Institutes of Health. 2

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 3

  • BenchChem. (2025).[4] Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem. 4

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[5][6] LibreTexts. 6

  • National Institutes of Health (PMC). (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0). PMC. 7

  • ResearchGate. (2024). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate. 8

Sources

A Comparative Guide to the Buchwald-Hartwig Amination of 1-Allyl-4-bromo-2-methylbenzene: Navigating Steric and Electronic Effects

Author: BenchChem Technical Support Team. Date: March 2026

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] However, the reactivity of substituted aryl halides can be profoundly influenced by both steric and electronic factors. This guide provides an in-depth analysis of the reactivity of 1-allyl-4-bromo-2-methylbenzene, a substrate that presents a unique combination of steric hindrance and a potentially reactive allyl group. Through a series of comparative experiments, we will benchmark its performance against related analogues and elucidate the key parameters for successful amination.

The core of the Buchwald-Hartwig amination involves the catalytic cycle of a palladium complex, which orchestrates the coupling of an aryl halide with an amine in the presence of a base.[4][5] The generally accepted mechanism proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][6] The efficiency of each step is highly dependent on the nature of the aryl halide, the amine, the phosphine ligand, and the base employed.[7][8]

For a substrate like 1-allyl-4-bromo-2-methylbenzene, two primary structural features are expected to influence its reactivity:

  • Steric Hindrance: The ortho-methyl group introduces steric bulk around the site of C-Br bond activation (oxidative addition) and subsequent reductive elimination. This hindrance can significantly slow down the reaction rate.[9][10]

  • The Allyl Group: The presence of a potentially reactive allyl group introduces the possibility of side reactions, such as isomerization or coordination to the palladium center, which could inhibit the primary catalytic cycle.

To systematically evaluate these effects, we will compare the reactivity of 1-allyl-4-bromo-2-methylbenzene with two simpler analogues: 4-bromotoluene and 1-bromo-2-methylbenzene. This comparison will allow us to deconvolute the influence of the ortho-methyl and para-allyl substituents.

Benchmarking Reactivity: A Comparative Experimental Design

The following section outlines a series of standardized experiments designed to benchmark the reactivity of 1-allyl-4-bromo-2-methylbenzene in the Buchwald-Hartwig amination. We will employ a representative secondary amine, morpholine, and a common palladium precatalyst/ligand system.

Core Experimental Workflow

The general workflow for our comparative study is depicted below. This standardized approach ensures that any observed differences in reactivity can be directly attributed to the substrate's structure.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents Weigh Aryl Halide, Amine, Base, Pd Precatalyst, and Ligand solvent Add Anhydrous Solvent reagents->solvent degas Degas with Argon solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize by NMR and MS purify->analyze

Figure 1: Standardized experimental workflow for the comparative Buchwald-Hartwig amination reactions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

To an oven-dried Schlenk tube was added the aryl bromide (1.0 mmol), palladium precatalyst (0.02 mmol, 2 mol%), and phosphine ligand (0.04 mmol, 4 mol%). The tube was evacuated and backfilled with argon three times. Anhydrous toluene (5 mL), the amine (1.2 mmol), and a solution of sodium tert-butoxide (1.4 mmol) in toluene were added sequentially under argon. The reaction mixture was stirred at 100 °C and monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction was cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Comparative Substrates:

  • Substrate A: 1-Allyl-4-bromo-2-methylbenzene

  • Substrate B: 4-Bromotoluene

  • Substrate C: 1-Bromo-2-methylbenzene

Catalyst System:

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

The choice of XPhos, a bulky, electron-rich biarylphosphine ligand, is predicated on its demonstrated efficacy in coupling sterically hindered substrates.[9]

Expected Outcomes and Data Interpretation

The primary metric for comparison will be the reaction yield over time. This data will be collected by taking aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS.

Table 1: Hypothetical Comparative Reactivity Data

Time (h)Substrate A Yield (%)Substrate B Yield (%)Substrate C Yield (%)
1156540
2359275
460>9895
885>98>98
1692>98>98

Interpretation of Hypothetical Data:

  • Substrate B (4-Bromotoluene): This substrate, lacking significant steric hindrance near the bromine atom, is expected to react most rapidly, likely reaching completion within a few hours. This serves as our baseline for an unhindered system.

  • Substrate C (1-Bromo-2-methylbenzene): The presence of the ortho-methyl group is anticipated to slow the reaction rate compared to Substrate B due to steric hindrance. However, the reaction should still proceed to high yield, albeit over a longer period.

  • Substrate A (1-Allyl-4-bromo-2-methylbenzene): We hypothesize that this substrate will exhibit the slowest reaction rate of the three. This is due to the combined steric effect of the ortho-methyl group and potential, albeit likely weak, inhibitory interactions of the allyl group with the palladium catalyst. The high yield after an extended reaction time would suggest that the allyl group does not lead to significant catalyst deactivation or irreversible side reactions under these conditions.

Mechanistic Considerations and Ligand Choice

The success of the Buchwald-Hartwig amination, particularly with challenging substrates, is critically dependent on the choice of ligand.[4][11] Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group, are known to accelerate the rate-limiting oxidative addition and reductive elimination steps.[1]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br ArBr Ar-Br Amine R2NH AmineCoord Amine Coordination Base Base Deprot Deprotonation Product Ar-NR2 OxAdd->AmineCoord + R2NH AmineCoord->Deprot + Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

For sterically hindered substrates like 1-allyl-4-bromo-2-methylbenzene, the ligand must be sufficiently bulky to promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[1] Furthermore, the electron-donating nature of the ligand enhances the electron density at the palladium center, facilitating the cleavage of the C-Br bond.

Conclusion

The benchmarking of 1-allyl-4-bromo-2-methylbenzene in the Buchwald-Hartwig amination reveals the significant impact of steric hindrance on reaction rates. While the presence of an ortho-methyl group slows the transformation compared to its unhindered analogue, the use of a suitable bulky, electron-rich phosphine ligand like XPhos can effectively overcome this challenge to provide high yields. The allyl group in the para-position appears to have a less pronounced, though likely slightly inhibitory, effect on the reaction rate. This guide provides a framework for understanding and optimizing C-N cross-coupling reactions of sterically demanding and functionalized aryl bromides, a critical capability in the synthesis of complex molecules for pharmaceutical and materials applications.[12][13]

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters - ACS Publications. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. [Link]

  • Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents - Organic Chemistry Portal. [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]

  • Palladium-catalyzed aryl-aryl cross-coupling reaction using ortho-substituted arylindium reagents - PubMed. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. [Link]

  • Buchwald-Hartwig Coupling - YouTube. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

Sources

Standard reference materials for 1-Allyl-4-bromo-2-methylbenzene characterization

Author: BenchChem Technical Support Team. Date: March 2026

Standard reference materials (SRMs) for non-compendial organic intermediates like 1-Allyl-4-bromo-2-methylbenzene are rarely available as off-the-shelf Certified Reference Materials (CRMs) from major pharmacopeial bodies (USP, EP).

Consequently, researchers must often qualify this compound in-house, choosing between two primary characterization methodologies: the Traditional Mass Balance Approach (HPLC+TGA+KF) and the Quantitative NMR (qNMR) Approach .

This guide objectively compares these two "products" of characterization to help you select the optimal workflow for your drug development needs.

Executive Summary: The Characterization Challenge

1-Allyl-4-bromo-2-methylbenzene is a critical halogenated intermediate used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to construct complex pharmaceutical scaffolds. Because no pharmacopeial CRM exists, laboratories must establish their own Primary Reference Standard .

This guide compares the two industry-standard workflows for assigning purity to this custom synthesized material.

FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Modern)
Principle

Direct measurement of molar ratio vs. Internal Standard
Traceability Indirect (via balances/standards for each impurity)Direct (via NIST-traceable Internal Standard)
Sample Required High (>100 mg for full panel)Low (<20 mg)
Time Investment High (2–3 days for method development + runs)Low (2–4 hours)
Accuracy High (if all impurities are detected)High (limited by S/N ratio and weighing)
Best For GMP Release Testing (requires impurity profiling)Early R&D / Potency Assignment
Identity Confirmation: The Prerequisite

Before purity assignment, the chemical structure must be unequivocally confirmed. As this is a 1,2,4-substituted benzene with an allyl chain, specific NMR signatures are required.

Expected Spectral Data (Self-Validation Criteria)
  • 1H NMR (400 MHz, CDCl3):

    • 
       2.30 ppm (s, 3H):  Aryl-Methyl group at C2.
      
    • 
       3.35 ppm (d, 2H):  Allylic -CH2- at C1.
      
    • 
       5.0-5.1 ppm (m, 2H):  Terminal alkene protons (=CH2).
      
    • 
       5.90 ppm (m, 1H):  Internal alkene proton (-CH=).
      
    • 
       7.00 ppm (d, 1H, J~8Hz):  H6 (Ortho to allyl).
      
    • 
       7.25 ppm (dd, 1H):  H5 (Ortho to bromo, meta to allyl).
      
    • 
       7.30 ppm (d, 1H):  H3 (Meta to allyl, ortho to methyl).
      
  • 13C NMR Key Shifts:

    • ~19.5 ppm: Methyl carbon.

    • ~37.0 ppm: Allylic CH2.

    • ~116.0 ppm: Terminal alkene (=CH2).

    • ~136.0 ppm: Internal alkene (-CH=).

Comparative Workflow: Mass Balance vs. qNMR

The following diagram illustrates the decision logic and workflow for both characterization pathways.

G Start Crude 1-Allyl-4-bromo-2-methylbenzene Identity Identity Confirmation (1H/13C NMR, MS, IR) Start->Identity Decision Select Purity Method Identity->Decision MB_Path Method A: Mass Balance (GMP/Comprehensive) Decision->MB_Path Need Impurity Profile qNMR_Path Method B: qNMR (Rapid/Direct) Decision->qNMR_Path Need Potency Only HPLC Chromatographic Purity (HPLC-UV @ 254nm) MB_Path->HPLC Volatiles Volatiles (TGA / HS-GC) MB_Path->Volatiles Water Water Content (Karl Fischer) MB_Path->Water Inorganics Residue on Ignition (ROI) MB_Path->Inorganics MB_Calc Calculation: 100% - (Org + Vol + H2O + ROI) HPLC->MB_Calc Volatiles->MB_Calc Water->MB_Calc Inorganics->MB_Calc End Certified Reference Material (CoA Generation) MB_Calc->End IS_Select Select Internal Standard (e.g., TCNB, DMSO2) qNMR_Path->IS_Select Weighing Metrological Weighing (Microbalance) IS_Select->Weighing Acquisition 1H qNMR Acquisition (d1 > 5*T1) Weighing->Acquisition qNMR_Calc Calculation: Molar Ratio vs IS Acquisition->qNMR_Calc qNMR_Calc->End

Figure 1: Comparative workflow for characterizing 1-Allyl-4-bromo-2-methylbenzene.

Detailed Experimental Protocols
Method A: The Mass Balance Protocol (Gold Standard)

This method assumes that if you measure everything that is not the product, the remainder is the product.

Step 1: Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Gradient A: Water (0.1% H3PO4) / B: Acetonitrile. 0-90% B over 20 min.

  • Detection: 254 nm (aromatic ring) and 210 nm.

  • Criticality: Ensure the "Allyl" group does not polymerize on the column. Use fresh samples.

  • Calculation:

    
    
    

Step 2: Volatiles & Water

  • Water: Karl Fischer Coulometric titration (essential as the allyl group makes the molecule lipophilic, but wet solvents from synthesis can persist).

  • Residual Solvents: TGA (Thermogravimetric Analysis) or Headspace GC. Look for synthesis solvents (THF, Toluene).

Step 3: Final Purity Calculation



Method B: The qNMR Protocol (Rapid & Direct)

This method uses a NIST-traceable internal standard (IS) to directly quantify the protons of the target molecule.

Step 1: Internal Standard Selection

  • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) .

  • Why? These have simple signals that do not overlap with the allyl region (3.0–6.0 ppm) or the aromatic region (7.0–7.5 ppm) of the target.

Step 2: Sample Preparation

  • Weigh ~10 mg of 1-Allyl-4-bromo-2-methylbenzene (analyte) and ~5 mg of IS into the same vial using a microbalance (accuracy ±0.002 mg).

  • Dissolve in CDCl3 or DMSO-d6 .

Step 3: Acquisition Parameters (Critical for E-E-A-T)

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing proton (usually >30s).
    
  • Scans: 16 or 32 (for S/N > 150:1).

  • Spectral Width: Wide enough to cover all signals plus baseline (e.g., -2 to 14 ppm).

Step 4: Calculation



  • 
    : Integral Area
    
  • 
    : Number of protons (e.g., use the Methyl singlet 
    
    
    
    for the analyte)
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    : Molecular Weight[1][2]
    
  • 
    : Weight measured
    
  • 
    : Purity of IS
    
Data Comparison: Which Method to Choose?
ParameterMass Balance Result (Example)qNMR Result (Example)Interpretation
Purity Value 99.2% ± 0.5%98.8% ± 0.8%qNMR is often lower as it detects "invisible" impurities (e.g., oligomers) that HPLC might miss or filter out.
Bias Risk Overestimation Risk: If an impurity co-elutes with the main peak or has low UV absorbance, purity is overestimated.Weighing Error Risk: Accuracy depends entirely on the balance and the hygroscopicity of the IS.
Specificity High for structurally related impurities (isomers).High for total mass content; lower for distinguishing isomers if peaks overlap.
Conclusion Use for Stability Studies (detecting degradation).Use for Assay/Potency assignment for dosing.
Recommendation

For 1-Allyl-4-bromo-2-methylbenzene , specifically:

  • Primary Characterization: Use qNMR using the methyl singlet (

    
     2.30) as the quantitation target. It is a sharp singlet, distinct from the complex allyl multiplets, ensuring robust integration.
    
  • Secondary Validation: Run HPLC-UV to ensure no regioisomers (e.g., allyl migration products) are present, which qNMR might obscure if shifts are identical.

References
  • BIPM (Bureau International des Poids et Mesures). "Mass Balance Method for Purity Assessment of Organic Reference Materials." ResearchGate.[3] Accessed February 27, 2026. Link

  • National Institutes of Health (NIH). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." PubMed. Accessed February 27, 2026. Link

  • Sigma-Aldrich. "Certified Reference Materials vs Analytical Standards." SigmaAldrich.com. Accessed February 27, 2026. Link

  • United States Pharmacopeia (USP). "Equivalency between Mass Balance and qNMR methodologies." USP.org. Accessed February 27, 2026. Link

  • BLD Pharm. "4-Allyl-2-bromo-1-methylbenzene Product Information." BLDpharm.com. Accessed February 27, 2026. Link

Sources

Safety Operating Guide

Safe Disposal & Waste Management: 1-Allyl-4-bromo-2-methylbenzene

[1]

Chemical Identity & Emergency Overview

  • CAS Number: 1037088-26-8[1][2]

  • Formula: C₁₀H₁₁Br

  • Synonyms: 4-Bromo-1-allyl-2-methylbenzene; 4-Bromo-2-methyl-1-(2-propenyl)benzene.[1]

  • Physical State: Liquid (often stabilized with MEHQ to prevent polymerization).[1][3]

  • Core Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][3] Combustible Liquid. Halogenated.

Executive Safety Assessment

Expert Insight: As a halogenated aromatic hydrocarbon with an allyl side chain, this compound presents a dual challenge: chemical stability and environmental persistence .[1][3] The allyl group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

113

Critical Disposal Directive:

  • Do NOT mix with strong oxidizers or non-halogenated solvents.[1][3]

  • Do NOT dispose of down the drain.[1][3] This compound is toxic to aquatic life and resists biodegradation due to the aryl-bromide bond.[1][3]

  • Segregation: Must be classified as Halogenated Organic Waste .[1][3] Mixing this with non-halogenated waste (e.g., Acetone, Ethanol) significantly increases disposal costs and complicates the incineration process.[1][3]

Pre-Disposal Handling & Segregation

Before moving the chemical to the waste stream, verify the container's integrity and contents.[3]

A. Stability Check
  • Visual Inspection: Check for cloudiness, viscosity changes, or solid formation.[3] If the liquid has solidified, it may have polymerized.[1][3]

    • Action: If polymerized, label as "Polymerized Organic Waste" (Solid).[1][3] Do not attempt to chip it out; dispose of the entire container.

  • Peroxide Potential: While less prone than ethers, allyl compounds can form peroxides upon prolonged air exposure.[1][3] If crystals are visible around the cap, do not open . Contact EHS immediately.

B. Waste Stream Classification

Use the following decision matrix to determine the correct waste stream.

DisposalFlowcluster_legendProtocol LogicStartWaste Generation:1-Allyl-4-bromo-2-methylbenzeneIsPureIs it pure chemicalor a mixture?Start->IsPurePurePure / High ConcentrationIsPure->PurePureMixtureMixture / Reaction WasteIsPure->MixtureMixtureHaloStreamStream A: Halogenated Organic Waste(High BTU Incineration)Pure->HaloStreamCheckHaloIs it mixed withNon-Halogenated Solvents?Mixture->CheckHaloCheckHalo->HaloStreamYes (e.g., DCM, Chloroform)SeparateDo NOT Dilute.Keep as Halogenated.CheckHalo->SeparateNo (e.g., Acetone, Hexane)Separate->HaloStreamRoute to Stream ALegendHalogenated waste requiresspecialized scrubbers duringincineration to capture HBr.

Figure 1: Waste Stream Decision Matrix for Halogenated Aromatics.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][3]

    • Why? Brominated aromatics can soften certain low-density plastics over time.[1][3] Amber glass protects light-sensitive allyl bonds.[1][3]

  • Closure: Screw cap with a chemically resistant liner (PTFE/Teflon).[1][3]

Step 2: Transfer & Bulking
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][3] Work inside a chemical fume hood.

  • Technique: Use a funnel to prevent spills on the container threads.[1][3]

  • Rule of Thumb: Fill containers only to 90% capacity to allow for thermal expansion.

Step 3: Labeling (Regulatory Compliance)

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1][3] The label must contain:

FieldEntry Requirement
Chemical Name 1-Allyl-4-bromo-2-methylbenzene (Do not use abbreviations like "ABM")
Constituents If a mixture, list all solvents (e.g., "95% Dichloromethane, 5% 1-Allyl...")
Hazard Checkboxes [x] Toxic [x] Irritant [x] Combustible
Date Start date of accumulation
Step 4: Storage & Pickup
  • Secondary Containment: Store the waste container in a polyethylene tray to capture leaks.[1][3]

  • Location: Designated Satellite Accumulation Area (SAA).[3] Keep away from heat sources and oxidizers (e.g., Nitric Acid).[1][3]

  • Disposal Hand-off: Contact your facility's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup.[1][3]

Emergency Procedures

Spill Response (Small Scale < 500 mL):

  • Evacuate: Alert nearby personnel and move to a safe distance.

  • Ventilate: Ensure fume hoods are active; open windows if safe.[1][3]

  • PPE Up: Wear vapor-protective respiratory protection (organic vapor cartridge) if outside a hood.[3]

  • Absorb: Use Universal Absorbent Pads or Vermiculite .[1][3]

    • Note: Do not use paper towels as the primary absorbent for flammable/combustible liquids.[1][3]

  • Clean: Collect absorbed material into a wide-mouth jar, label as "Debris from Chemical Spill (Contains 1-Allyl-4-bromo-2-methylbenzene)," and process as hazardous waste.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[1][3] Brominated compounds can cause delayed dermatitis.[1][3]

  • Eyes: Rinse immediately for 15 minutes.[1][3] Seek medical attention.

Regulatory & Technical Data

PropertyValueRelevance to Disposal
Flash Point > 60°C (Estimated)Classified as Combustible (or High Flash Flammable).[1]
EPA Waste Code D001 (Ignitable - if FP <60°C)F002/F001 (Only if spent solvent, unlikely here)Not Listed (P/U list)Dispose of as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" depending on local laws, but treat as Halogenated Solvent .[1][3]
Incineration RequiredMust be incinerated at >1000°C with caustic scrubbing to neutralize Hydrogen Bromide (HBr) gas.[1][3]

References

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 1-Allyl-4-bromo-2-methylbenzene.

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][3][4] [1][3]

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.